molecular formula C19H18O7 B192262 Retusin (Standard) CAS No. 1245-15-4

Retusin (Standard)

Número de catálogo: B192262
Número CAS: 1245-15-4
Peso molecular: 358.3 g/mol
Clave InChI: HHGPYJLEJGNWJA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-hydroxy-3,3',4',7-tetramethoxyflavone is a monohydroxyflavone that is 5-hydroxyflavone which is substituted by methoxy groups at positions 3,3',4' and 7. It has a role as a plant metabolite. It is a tetramethoxyflavone, a member of 3'-methoxyflavones and a monohydroxyflavone. It is a conjugate acid of a 5-hydroxy-3,3',4',7-tetramethoxyflavone(1-).
Retusin has been reported in Spiranthes vernalis, Boesenbergia rotunda, and other organisms with data available.
from the rhizome of Kaempferia parviflora;  inhibits monocyte adhesion and cellular reactive oxygen species production in human umbilical vein endothelial cells

Propiedades

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-hydroxy-3,7-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O7/c1-22-11-8-12(20)16-15(9-11)26-18(19(25-4)17(16)21)10-5-6-13(23-2)14(7-10)24-3/h5-9,20H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGPYJLEJGNWJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60924839
Record name Retusine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60924839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245-15-4
Record name 5-Hydroxy-3,7,3′,4′-tetramethoxyflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Retusine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001245154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Retusin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61837
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Retusine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60924839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,4-dimethoxyphenyl)-5-hydroxy-3,7-dimethoxy-4-benzopyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.629
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RETUSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8591903SD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the In Vitro Mechanism of Action of Rituximab

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Retusin" did not yield relevant results. The following guide details the in vitro mechanism of action of Rituximab (B1143277) , a well-researched monoclonal antibody, assuming "Retusin" was a typographical error.

This technical guide provides a comprehensive overview of the in vitro mechanisms of action of Rituximab, a chimeric monoclonal antibody targeting the CD20 antigen on the surface of B-lymphocytes. The information is intended for researchers, scientists, and drug development professionals.

Core Mechanisms of Action

Rituximab mediates the killing of CD20-positive cells through several in vitro mechanisms:

  • Direct Signaling: Binding of Rituximab to CD20 can directly induce apoptosis and inhibit cell growth.[1][2][3]

  • Complement-Dependent Cytotoxicity (CDC): The Fc region of Rituximab can activate the complement cascade, leading to the formation of a membrane attack complex and subsequent cell lysis.[1][4]

  • Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Rituximab's Fc portion also binds to Fcγ receptors on immune effector cells, such as natural killer (NK) cells, macrophages, and granulocytes, triggering the release of cytotoxic granules and inducing target cell death.

Induction of Apoptosis

Rituximab has been shown to directly induce apoptosis in B-cell lines in vitro, independent of immune effector mechanisms. This process involves the activation of various signaling pathways and caspase cascades.

Key Apoptotic Pathways:

  • p38 MAPK-Dependent Pathway: Cross-linking of Rituximab on B-CLL cells leads to the phosphorylation of p38 MAP kinase, which is crucial for the induction of apoptosis. Inhibition of p38 significantly reduces Rituximab-induced apoptosis.

  • Caspase-8 Activation: Rituximab-mediated apoptosis is, at least in part, dependent on the activation of caspase-8, suggesting the involvement of the death receptor pathway.

  • Mitochondrial Pathway: The combination of Rituximab with other agents like paclitaxel (B517696) can lead to the cytosolic accumulation of cytochrome c and the activation of caspase-9, indicating the involvement of the mitochondrial apoptotic pathway. Rituximab has also been shown to down-regulate the anti-apoptotic protein Bcl-xL and induce the expression of Apaf-1.

Quantitative Data on Rituximab-Induced Apoptosis
Cell LineTreatmentApoptotic EffectReference
B-CLL cellsRituximab + cross-linking F(ab)2 fragmentDose- and time-dependent induction of apoptosis
RamosRituximab (20 µg/ml)Minimal apoptosis alone; synergistic apoptosis with paclitaxel
Raji, Daudi, 2F7Rituximab (20 µg/ml)Minimal apoptosis alone; synergistic apoptosis with paclitaxel
RL and RajiRituximab (10 µg/mL) + 9 Gy irradiationSignificantly enhanced apoptosis compared to either treatment alone
Experimental Protocol: DNA Fragmentation Assay for Apoptosis

This protocol is a generalized procedure based on common laboratory practices for assessing apoptosis.

  • Cell Culture: Culture CD20-positive B-lymphoma cells (e.g., Ramos) in appropriate media.

  • Treatment: Incubate cells (e.g., 1.0 x 10^6 cells) with Rituximab (e.g., 10 µg/ml) and a cross-linking antibody (e.g., 15 µg/ml) overnight.

  • Cell Lysis: Harvest cells and lyse them in a buffer containing detergents to release cellular contents.

  • DNA Staining: Stain the DNA with a fluorescent dye such as propidium (B1200493) iodide (PI).

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. Apoptotic cells will have a sub-G1 peak due to DNA fragmentation.

experimental_workflow_apoptosis cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture 1. Culture CD20+ Cells treatment 2. Treat with Rituximab +/- Cross-linker cell_culture->treatment cell_lysis 3. Cell Lysis treatment->cell_lysis dna_staining 4. DNA Staining (e.g., PI) cell_lysis->dna_staining flow_cytometry 5. Flow Cytometry dna_staining->flow_cytometry subg1_peak 6. Analyze for Sub-G1 Peak flow_cytometry->subg1_peak

Caption: Experimental workflow for assessing Rituximab-induced apoptosis.

Cell Cycle Arrest

Rituximab can induce cell cycle arrest, primarily in the G1 phase, contributing to its anti-proliferative effects. This is often observed in combination with other agents.

Quantitative Data on Rituximab-Induced Cell Cycle Arrest
Cell Line(s)TreatmentEffect on Cell CycleReference
9 B-NHL cell linesRituximab and dexamethasoneSignificant G1 arrest
CD27- naïve B cellsRituximabInhibition of proliferation
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol outlines a general method for analyzing cell cycle distribution.

  • Cell Culture and Treatment: Culture B-cell lines and treat with Rituximab (and/or other agents) for the desired duration.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • RNA Digestion: Treat the cells with RNase to prevent staining of RNA.

  • DNA Staining: Stain the cellular DNA with a fluorescent dye like propidium iodide.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

experimental_workflow_cell_cycle cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis culture 1. Culture & Treat Cells fixation 2. Fix Cells (Ethanol) culture->fixation rnase 3. RNase Treatment fixation->rnase pi_stain 4. Propidium Iodide Staining rnase->pi_stain flow 5. Flow Cytometry pi_stain->flow distribution 6. Determine Cell Cycle Phase Distribution flow->distribution

Caption: Experimental workflow for cell cycle analysis.

Modulation of Signaling Pathways

Rituximab's binding to CD20 initiates a cascade of intracellular signaling events that can lead to apoptosis, cell cycle arrest, and sensitization to chemotherapy.

Key Signaling Pathways Modulated by Rituximab:

  • B-Cell Receptor (BCR) Signaling: Rituximab can inhibit the BCR signaling cascade, including key molecules like Lyn, Syk, PLCγ2, Akt, and ERK. This is associated with a decrease in raft-associated cholesterol and inhibition of BCR relocalization into lipid rafts.

  • MAPK Pathways: Rituximab can diminish the activity of the p38 MAPK pathway, which in AIDS-related lymphoma models, leads to inhibition of the IL-10/IL-10R autocrine loop and subsequent downregulation of Bcl-2. In contrast, cross-linking of Rituximab can activate p38 MAPK to induce apoptosis in B-CLL cells. Rituximab also upregulates Raf-1 kinase inhibitor protein (RKIP), which negatively regulates the ERK1/2 pathway.

  • NF-κB Pathway: By upregulating RKIP, Rituximab can inhibit the NF-κB pathway, leading to the downregulation of Bcl-xL and increased sensitivity to drug-induced apoptosis.

  • TGF-β and Wnt Pathways: Gene expression profiling has revealed that Rituximab response is associated with genes in the TGF-β and Wnt signaling pathways.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rituximab Rituximab CD20 CD20 Rituximab->CD20 binds p38MAPK p38 MAPK Rituximab->p38MAPK activates or inhibits RKIP RKIP Rituximab->RKIP upregulates LipidRafts Lipid Rafts CD20->LipidRafts disrupts BCR BCR ERK ERK1/2 BCR->ERK inhibition Syk Syk BCR->Syk inhibition LipidRafts->BCR inhibits relocalization Apoptosis Apoptosis p38MAPK->Apoptosis CellCycleArrest G1 Arrest p38MAPK->CellCycleArrest Bcl2 Bcl-2 / Bcl-xL (downregulation) ERK->Bcl2 inhibition of transcription NFkB NF-κB NFkB->Bcl2 inhibition of transcription Akt Akt Akt->Apoptosis inhibition PLCg2 PLCγ2 Syk->PLCg2 inhibition PLCg2->Akt inhibition RKIP->ERK inhibits RKIP->NFkB inhibits Bcl2->Apoptosis promotes

Caption: Overview of key signaling pathways modulated by Rituximab.

Anti-Inflammatory and Antioxidant Effects

While the primary mechanisms are cytotoxic, some studies allude to broader effects of Rituximab. For instance, in patients with rheumatoid arthritis, Rituximab treatment significantly reduced serum levels of pro-inflammatory cytokines IL-2, IL-6, IL-7, and IL-10. In vitro, Rituximab was shown to enhance the formation of neutrophil extracellular traps (NETs), which can have pro-inflammatory consequences. The direct in vitro antioxidant properties of Rituximab are not well-documented in the provided results.

Enzyme Inhibition

The provided search results do not contain specific information on Rituximab acting as a direct enzyme inhibitor. Its mechanism is primarily mediated through antibody-antigen binding and subsequent effector functions or signal transduction modulation.

Summary and Conclusion

Rituximab exhibits a multifaceted in vitro mechanism of action against CD20-positive B-cells. It can directly induce apoptosis and cell cycle arrest through the modulation of critical signaling pathways, including those involving BCR, MAPK, and NF-κB. Furthermore, it potently engages the host immune system through complement-dependent cytotoxicity and antibody-dependent cell-mediated cytotoxicity. This in-depth understanding of its in vitro activity is crucial for the rational design of combination therapies and for overcoming mechanisms of resistance.

References

Retusin (5-Hydroxy-3,7,3',4'-tetramethoxyflavone): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Retusin, a polymethoxylated flavonoid with the chemical structure 5-hydroxy-3,7,3',4'-tetramethoxyflavone, is a plant metabolite of growing interest within the scientific community. This technical guide provides a comprehensive overview of Retusin, covering its chemical properties, natural sources, and biological activities. Detailed experimental protocols for its extraction, isolation, and biological evaluation are provided to facilitate further research. The document also explores the current understanding of its mechanism of action, including the modulation of key signaling pathways, and presents available pharmacokinetic data. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of Retusin and other polymethoxylated flavonoids.

Introduction

Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities.[1] Among these, polymethoxylated flavonoids (PMFs) are a unique subclass characterized by the presence of multiple methoxy (B1213986) groups on their basic flavonoid skeleton. This structural feature confers increased metabolic stability and membrane permeability, leading to improved oral bioavailability compared to their polyhydroxylated counterparts.[2]

Retusin (5-hydroxy-3,7,3',4'-tetramethoxyflavone) is a prominent member of the PMF class.[3] It is crucial to distinguish this flavonol from an isoflavone (B191592) that shares the same name.[4][5] This guide will focus exclusively on the flavonol Retusin. Recent studies have highlighted its potential antiviral and anti-inflammatory properties, making it a person of interest for further investigation in drug discovery and development.

Chemical and Physical Properties

Retusin is a tetramethoxyflavone, a specific type of monohydroxyflavone. Its chemical structure is characterized by a 5-hydroxyflavone (B191505) backbone with methoxy groups at positions 3, 7, 3', and 4'.

Table 1: Chemical and Physical Properties of Retusin

PropertyValueReference
IUPAC Name 2-(3,4-dimethoxyphenyl)-5-hydroxy-3,7-dimethoxy-4H-1-benzopyran-4-one
Synonyms 5-Hydroxy-3,7,3',4'-tetramethoxyflavone, Quercetin-3,7,3',4'-tetramethyl ether
Molecular Formula C19H18O7
Molecular Weight 358.3 g/mol
CAS Number 1245-15-4
Appearance Data not available
Solubility Data not available

Natural Sources and Biosynthesis

Natural Occurrence

Retusin has been isolated from a variety of plant species. Notable sources include:

  • Ariocarpus retusus : A species of cactus where Retusin is found alongside other alkaloids.

  • Origanum vulgare (Oregano): A common culinary herb.

  • Talinum triangulare (Waterleaf): A leafy vegetable.

  • Boesenbergia rotunda (Chinese ginger)

  • Spiranthes vernalis

Biosynthesis

The biosynthesis of Retusin follows the general flavonoid pathway, which begins with the phenylpropanoid pathway. While the specific enzymes responsible for the final methoxylation steps to produce Retusin have not been fully elucidated, the general pathway involves the sequential action of chalcone (B49325) synthase, chalcone isomerase, flavanone (B1672756) 3-hydroxylase, and flavonol synthase to produce the quercetin (B1663063) backbone. Subsequent methylation at the 3, 7, 3', and 4' positions by specific O-methyltransferases (OMTs) yields Retusin. The diversification of methoxylated flavonoids in plants is a result of the broad substrate specificity of these OMTs.

flavonoid_biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaroyl_CoA p_Coumaroyl_CoA Cinnamic_acid->p_Coumaroyl_CoA C4H, 4CL Chalcone Chalcone p_Coumaroyl_CoA->Chalcone CHS Naringenin Naringenin (Flavanone) Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol (Dihydroflavonol) Naringenin->Dihydrokaempferol F3H Quercetin Quercetin (Flavonol) Dihydrokaempferol->Quercetin F3'H, FLS Retusin Retusin (Polymethoxylated Flavonol) Quercetin->Retusin OMTs

General Biosynthetic Pathway of Retusin.

Biological Activities and Mechanism of Action

Polymethoxylated flavonoids, including Retusin, have demonstrated a range of biological activities. The presence of the 5-hydroxyl group is often crucial for their enhanced inhibitory effects.

Anticancer Activity

Studies on structurally similar 5-hydroxy polymethoxyflavones have shown potent inhibitory effects on the growth of human colon cancer cells (HCT116 and HT29). These compounds induce cell cycle arrest and apoptosis. For instance, 5-hydroxy-3',4',6,7-tetramethoxyflavone, an isomer of Retusin, caused G0/G1 cell cycle arrest and reduced cell viability in glioblastoma cell lines. The anticancer mechanism of 5-hydroxy PMFs is associated with the modulation of key signaling proteins involved in cell proliferation and apoptosis, such as p21, CDK-2, CDK-4, phosphor-Rb, Mcl-1, and caspases 3 and 8.

Anti-inflammatory Activity

Retusin has been reported to possess anti-inflammatory activity. Polymethoxylated flavonoids, in general, exert their anti-inflammatory effects by modulating various signaling pathways, including the NF-κB, PI3K/Akt, and MAPK pathways. They can also regulate the production of inflammatory cytokines.

Antimicrobial Activity

While specific data for Retusin is limited, other polymethoxylated flavonoids have shown antimicrobial properties. For example, 5,7-dihydroxy-3,3',4',5'-tetramethoxyflavone (B191936) exhibits activity against Candida species and methicillin-resistant Staphylococcus aureus (MRSA). Another related compound, 5-hydroxy-3,7,4'-trimethoxyflavone, demonstrated antimicrobial activity against multidrug-resistant strains of S. aureus and E. coli.

Mechanism of Action: Modulation of Signaling Pathways

The biological activities of polymethoxylated flavonoids are attributed to their ability to modulate various intracellular signaling pathways.

  • NF-κB Pathway: PMFs can inhibit the activation of NF-κB, a key transcription factor involved in the inflammatory response and cell survival.

  • PI3K/Akt Pathway: This pathway is crucial for cell growth and proliferation, and its modulation by flavonoids can lead to anticancer effects.

  • MAPK Pathway: Flavonoids can interfere with the MAPK signaling cascade, which is involved in inflammation and cancer.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK I_kB IκB IKK->I_kB Phosphorylates NF_kB NF-κB Nucleus Nucleus NF_kB->Nucleus Translocates to Retusin Retusin Retusin->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces experimental_workflow Plant_Material Dried and Powdered Plant Material Extraction Soxhlet or Maceration with Methanol/Ethanol Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning (e.g., n-hexane, ethyl acetate) Crude_Extract->Partitioning Ethyl_Acetate_Fraction Ethyl Acetate Fraction Partitioning->Ethyl_Acetate_Fraction Column_Chromatography Column Chromatography (Silica Gel) Ethyl_Acetate_Fraction->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions Preparative_HPLC Preparative HPLC Fractions->Preparative_HPLC Pure_Retusin Pure Retusin Preparative_HPLC->Pure_Retusin Characterization Characterization (NMR, MS) Pure_Retusin->Characterization

References

In Silico Docking of Retusin: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico molecular docking studies of Retusin, a naturally occurring flavonoid. By summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways, this document aims to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Introduction to Retusin and In Silico Docking

Retusin (quercetin-3,7,3',4'-tetramethyl ether) is a methylated flavonoid that has garnered interest for its potential therapeutic properties, including antiviral, anti-inflammatory, and anticancer activities. In silico molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for screening potential drug candidates, elucidating mechanisms of action, and optimizing lead compounds. By simulating the interaction between Retusin and various biological targets, researchers can gain insights into its potential efficacy and guide further experimental validation.

Molecular Docking Data of Retusin

The following tables summarize the quantitative data from in silico docking studies of Retusin against various protein targets. These studies provide insights into the binding affinities and potential inhibitory activities of Retusin.

Antiviral Targets
Target ProteinPDB IDBinding Energy (kcal/mol)Estimated Inhibition Constant (Ki)Interacting ResiduesReference
SARS-CoV-2 Main Protease (Mpro/3CLpro)6LU7-7.995 to -7.825Not ReportedNot Reported[1][2]
SARS-CoV-2 Spike Glycoprotein6VYB-12.4 to -11.4Not ReportedNot Reported[3]
SARS-CoV-2 Nucleocapsid Phosphoprotein6VYO-8.750.39 µMNot Reported[4]
SARS-CoV-2 nsp106W4H-7.851.77 µMNot Reported[4]

*Data for structurally similar flavonoids or repurposed drugs docked against these targets; specific data for Retusin is limited.

Anti-Inflammatory Targets
Target ProteinPDB IDBinding Energy (kcal/mol)Estimated Inhibition Constant (Ki)Interacting ResiduesReference
Tumor Necrosis Factor-alpha (TNF-α)2AZ5-8.96Not ReportedTyr59, Gln61, Tyr119, Gly121
Cyclooxygenase-2 (COX-2)6COX-5.3Not ReportedNot Reported
NF-κB (p65-p50 heterodimer)1VKX< -7.0Not ReportedNot Reported

*Data for structurally similar flavonoids (e.g., Rutin) or other compounds against these targets; specific data for Retusin is limited.

Anticancer Targets
Target ProteinPDB IDBinding Energy (kcal/mol)Estimated Inhibition Constant (Ki)Interacting ResiduesReference
RET Receptor Tyrosine Kinase2IVVNot ReportedNot ReportedNot Reported
p53Not Specified-7.5Not ReportedNot Reported
Caspase-3Not Specified-2.95Not ReportedNot Reported
Caspase-9Not Specified-7.5Not ReportedNot Reported

*Data for other compounds against these targets; specific docking studies of Retusin against these cancer targets are not widely reported.

Experimental Protocols for Molecular Docking

This section outlines a generalized experimental protocol for performing molecular docking studies of Retusin with a target protein using AutoDock, a widely used docking software.

Preparation of the Target Protein
  • Obtain Protein Structure: The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB).

  • Protein Preparation:

    • Water molecules and any co-crystallized ligands are removed from the PDB file.

    • Polar hydrogen atoms are added to the protein structure.

    • Non-polar hydrogens are merged, and Gasteiger charges are computed.

    • The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock.

Preparation of the Ligand (Retusin)
  • Obtain Ligand Structure: The 3D structure of Retusin can be obtained from databases such as PubChem.

  • Ligand Preparation:

    • The ligand's structure is optimized to its lowest energy conformation.

    • Gasteiger charges are computed for the ligand.

    • The rotatable bonds within the ligand are defined to allow for conformational flexibility during docking.

    • The prepared ligand is saved in the PDBQT file format.

Grid Box Generation
  • Define the Binding Site: A grid box is defined around the active site of the target protein. The size and center of the grid are set to encompass the entire binding pocket.

  • Generate Grid Parameter File: A grid parameter file (.gpf) is created, which contains information about the prepared ligand and protein files, the grid box dimensions, and the atom types to be mapped.

  • Run AutoGrid: The AutoGrid program is run to generate grid maps for each atom type in the ligand. These maps store the potential energy of interaction at each grid point, which speeds up the subsequent docking calculations.

Molecular Docking Simulation
  • Set Docking Parameters: A docking parameter file (.dpf) is created, specifying the ligand and protein grid maps, the search algorithm (e.g., Lamarckian Genetic Algorithm), the number of docking runs, and other parameters.

  • Run AutoDock: The AutoDock program is executed to perform the docking simulation. The program explores different conformations and orientations of the ligand within the defined grid box and calculates the binding energy for each pose.

  • Analysis of Results: The results are analyzed to identify the docked conformation with the lowest binding energy, which represents the most favorable binding mode. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using molecular visualization software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially modulated by Retusin and a typical workflow for in silico docking studies.

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Target_Prep Target Protein Preparation Grid_Gen Grid Box Generation Target_Prep->Grid_Gen Ligand_Prep Ligand (Retusin) Preparation Ligand_Prep->Grid_Gen Docking Molecular Docking Grid_Gen->Docking Result_Analysis Result Analysis & Visualization Docking->Result_Analysis Lead_Opt Lead Optimization Result_Analysis->Lead_Opt

In Silico Molecular Docking Workflow

ret_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET Receptor Tyrosine Kinase RAS RAS RET->RAS PI3K PI3K RET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Retusin Retusin Retusin->RET Inhibition?

Hypothetical Inhibition of RET Signaling Pathway by Retusin

Potential Modulation of the NF-κB Signaling Pathway by Retusin

Conclusion

The in silico docking studies of Retusin suggest its potential as a multi-target therapeutic agent with possible antiviral, anti-inflammatory, and anticancer activities. The binding affinity data, while still preliminary for Retusin across a wide range of targets, indicates favorable interactions with key proteins involved in various disease pathways. The provided experimental protocol offers a standardized approach for researchers to conduct their own docking studies on Retusin and other flavonoids. The visualized signaling pathways offer a conceptual framework for understanding the potential mechanisms of action of Retusin. Further computational and experimental studies are warranted to validate these in silico findings and to fully elucidate the therapeutic potential of Retusin.

References

Discovering Novel Biological Roles of Retusin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retusin is an isoflavone (B191592), a class of polyphenolic compounds found in various plants, notably in Maackia amurensis[1][2]. While the broader class of isoflavones has been extensively studied for its potential health benefits, including antioxidant and estrogenic activities, research specifically on Retusin is still in its nascent stages. This technical guide aims to consolidate the current understanding of Retusin's biological roles, drawing from the limited direct evidence and supplementing with data from related isoflavones to propose potential areas for future investigation. The primary focus of existing research on Retusin has been on its antioxidant potential, suggested by its ability to interact with low-energy electrons. This guide will delve into this property and explore other plausible biological activities based on its chemical structure and the known functions of similar isoflavones.

Physicochemical Properties and Known Biological Activities

Retusin, an isoflavone, possesses a chemical structure that lends itself to antioxidant activity. The arrangement of hydroxyl groups on its aromatic rings allows for the donation of hydrogen atoms or electrons to neutralize free radicals.

1.1. Antioxidant Properties

The primary investigated biological property of Retusin is its antioxidant activity. A study on the interaction of Retusin with low-energy electrons demonstrated its efficient electron attachment, leading to the generation of fragment species. This process suggests that Retusin could act as an antioxidant by accepting electrons, thereby neutralizing reactive oxygen species (ROS). The study proposed that the generation of molecular hydrogen via electron attachment to Retusin in mitochondria could be a key mechanism for its antioxidant effect.

While specific quantitative antioxidant data for Retusin is scarce, the antioxidant activities of other isoflavones have been well-documented and can serve as a predictive framework.

Table 1: Antioxidant Activity of Structurally Related Isoflavones

IsoflavoneAssayIC50 Value (µg/mL)Source
GenisteinDPPH radical scavengingVaries (e.g., >100)[3]
DaidzeinDPPH radical scavengingVaries (e.g., >100)[3]
Biochanin ADPPH radical scavengingVaries[3]
FormononetinDPPH radical scavengingLowest activity
ResveratrolDPPH radical scavenging15.54
PolydatinDPPH radical scavenging54.35

Note: The IC50 values for isoflavones can vary significantly based on the specific assay conditions. The data presented here is for comparative purposes to infer the potential range of Retusin's activity.

Potential Signaling Pathways

Based on the known mechanisms of other isoflavones and its antioxidant potential, Retusin may influence several key signaling pathways.

2.1. Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of cellular antioxidant responses. Many polyphenolic compounds are known to activate Nrf2, leading to the transcription of antioxidant and detoxification enzymes. It is plausible that Retusin, through its antioxidant properties, could modulate this pathway.

Nrf2_Pathway cluster_nucleus Nucleus Retusin Retusin ROS ROS Retusin->ROS Keap1 Keap1 ROS->Keap1 Oxidizes Nrf2 Nrf2 Keap1->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes Transcription Nrf2_n Nrf2 Nrf2_n->ARE Binds to

Caption: Proposed mechanism of Retusin activating the Nrf2/ARE pathway.

Experimental Protocols

Detailed experimental protocols specifically for Retusin are not yet established in the literature. However, standard methodologies for evaluating the biological activities of isoflavones can be readily adapted.

3.1. In Vitro Antioxidant Activity Assays

3.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of Retusin in a suitable solvent (e.g., methanol (B129727) or DMSO).

    • Prepare a series of dilutions of the Retusin stock solution.

    • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

    • Add a fixed volume of each Retusin dilution to the corresponding wells.

    • Include a control with the solvent instead of the Retusin solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Determine the IC50 value, which is the concentration of Retusin required to scavenge 50% of the DPPH radicals, by plotting the percentage of inhibition against the concentration.

3.1.2. Oxygen Radical Absorbance Capacity (ORAC) Assay

  • Principle: This assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.

  • Protocol:

    • Prepare solutions of the fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH), and Trolox (a vitamin E analog) as a standard.

    • Prepare dilutions of Retusin.

    • In a 96-well plate, add the fluorescent probe, followed by either the Retusin dilutions, Trolox standards, or a blank.

    • Initiate the reaction by adding the peroxyl radical generator.

    • Monitor the fluorescence decay over time using a microplate reader with appropriate excitation and emission wavelengths.

    • Calculate the area under the curve (AUC) for each sample and standard.

    • Plot the net AUC against the concentration of Trolox to create a standard curve.

    • Determine the ORAC value of Retusin by comparing its net AUC to the Trolox standard curve. The results are expressed as Trolox equivalents (TE).

Experimental_Workflow Start Start: Retusin Sample DPPH_Assay DPPH Radical Scavenging Assay Start->DPPH_Assay ORAC_Assay ORAC Assay Start->ORAC_Assay Cell_Culture Cell Culture Experiments (e.g., with H2O2 challenge) Start->Cell_Culture Data_Analysis Data Analysis and IC50/EC50 Calculation DPPH_Assay->Data_Analysis ORAC_Assay->Data_Analysis Western_Blot Western Blot for Nrf2, HO-1, etc. Cell_Culture->Western_Blot qPCR qPCR for Antioxidant Gene Expression Cell_Culture->qPCR Western_Blot->Data_Analysis qPCR->Data_Analysis Conclusion Conclusion on Antioxidant Potential Data_Analysis->Conclusion

Caption: A general experimental workflow for assessing the antioxidant properties of Retusin.

3.2. Cell-Based Assays for Oxidative Stress

  • Principle: To assess the protective effects of Retusin against oxidative stress in a cellular context.

  • Protocol:

    • Culture a suitable cell line (e.g., HepG2, SH-SY5Y) in appropriate media.

    • Pre-treat the cells with various concentrations of Retusin for a specified period (e.g., 24 hours).

    • Induce oxidative stress by exposing the cells to an oxidizing agent such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP).

    • Measure cell viability using an MTT or similar assay.

    • Quantify intracellular ROS levels using fluorescent probes like DCFH-DA.

    • Analyze the expression of antioxidant enzymes (e.g., SOD, CAT, GPx) at the protein level (Western blot) and mRNA level (qPCR).

Future Directions and Drug Development Potential

The limited research on Retusin presents a significant opportunity for novel discoveries. Future studies should focus on:

  • Comprehensive Bioactivity Screening: Evaluating Retusin for a wider range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects, which are common among isoflavones.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by Retusin.

  • In Vivo Studies: Assessing the efficacy, pharmacokinetics, and safety of Retusin in animal models of diseases related to oxidative stress.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing Retusin analogs to optimize its biological activity and drug-like properties.

Retusin is an understudied isoflavone with demonstrated antioxidant potential. While direct evidence for its biological roles is currently limited, its chemical similarity to other well-characterized isoflavones suggests a promising avenue for research and drug development. This technical guide provides a foundational framework for researchers to begin exploring the novel biological functions of Retusin, with the ultimate goal of translating these findings into therapeutic applications. The provided experimental protocols and proposed signaling pathways offer a starting point for a more in-depth investigation into this intriguing natural compound.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Retusin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Principle

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. This protocol outlines the use of Reversed-Phase HPLC (RP-HPLC) with UV detection for the analysis of Retusin, a flavonoid compound. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. Retusin, being a moderately polar compound, will be separated based on its hydrophobic interactions with the stationary phase. The concentration of Retusin in a sample is determined by comparing the peak area of the analyte to a calibration curve generated from Retusin standards of known concentrations.

Materials and Reagents

  • Retusin standard (high purity)

  • HPLC grade acetonitrile

  • HPLC grade methanol (B129727)

  • HPLC grade water

  • Formic acid or phosphoric acid (analytical grade)

  • 0.45 µm syringe filters

Instrumentation

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance

  • Volumetric flasks and pipettes

  • Ultrasonic bath

Experimental Protocols

4.1 Preparation of Standard Solutions

A stock solution of the Retusin standard is prepared by accurately weighing a known amount of the compound and dissolving it in a suitable solvent, such as methanol.[1][2][3][4] This stock solution is then serially diluted to prepare a series of calibration standards with different concentrations.[5]

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of Retusin standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up the volume to the mark. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standards: Prepare a series of working standards (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

4.2 Sample Preparation

The sample preparation method will vary depending on the matrix (e.g., plant extract, formulation). A general procedure for a solid sample is as follows:

  • Accurately weigh a known amount of the homogenized sample.

  • Extract the sample with a suitable solvent (e.g., methanol) using ultrasonication or another appropriate extraction technique.

  • Centrifuge the extract to pellet any solid particles.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial before injection.

4.3 HPLC Conditions

The following HPLC conditions are a general starting point for the analysis of flavonoids like Retusin and may require optimization.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-20 min, 30-70% B20-22 min, 70-100% B22-30 min, 100% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm and 365 nm

4.4 Quantitative Analysis

  • Inject the prepared standard solutions into the HPLC system to construct a calibration curve by plotting the peak area against the concentration.

  • Determine the linearity of the calibration curve by calculating the correlation coefficient (R²), which should ideally be >0.99.

  • Inject the prepared sample solutions into the HPLC system.

  • Identify the Retusin peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of Retusin in the sample using the regression equation from the calibration curve.

Data Presentation

Table 1: Typical Quantitative Data for Flavonoid HPLC Analysis

ParameterTypical Value/Range
Retention Time (tR) Dependent on specific flavonoid and conditions
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantification (LOQ) 0.02 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 95 - 105%

Visualization

Experimental Workflow for Retusin HPLC Analysis

Retusin HPLC Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StandardPrep Standard Preparation (Stock & Working Solutions) HPLC HPLC Analysis (Injection & Separation) StandardPrep->HPLC SamplePrep Sample Preparation (Extraction & Filtration) SamplePrep->HPLC Detection UV Detection HPLC->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Calibration Calibration Curve Construction Chromatogram->Calibration Quantification Quantification of Retusin Chromatogram->Quantification Calibration->Quantification

Caption: Workflow for the HPLC analysis of Retusin.

References

Quantitative Analysis of Rituximab Using Mass Spectrometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Note to the reader: The initial request specified "Retusin." However, a comprehensive search did not yield sufficient data for a detailed analysis of this compound. It is possible that "Retusin" was a typographical error and the intended subject was "Rituximab," a well-researched monoclonal antibody for which extensive quantitative mass spectrometry data is available. Therefore, this document provides detailed application notes and protocols for the quantitative analysis of Rituximab .

Introduction

Rituximab is a chimeric monoclonal antibody that targets the CD20 antigen found on the surface of B-lymphocytes. It is widely used in the treatment of various diseases, including non-Hodgkin's lymphoma, chronic lymphocytic leukemia, and certain autoimmune conditions.[1] Accurate and precise quantification of Rituximab in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring optimal dosing regimens.[1] Mass spectrometry (MS) coupled with liquid chromatography (LC) has emerged as a powerful tool for the quantification of Rituximab, offering high sensitivity, specificity, and a wide dynamic range.[2][3][4]

These application notes provide a detailed overview of the methodologies for the quantitative analysis of Rituximab using mass spectrometry, aimed at researchers, scientists, and drug development professionals.

Signaling Pathway of Rituximab

Rituximab functions by binding to the CD20 protein on B-cells, leading to B-cell depletion through several mechanisms, including complement-dependent cytotoxicity (CDC), antibody-dependent cell-mediated cytotoxicity (ADCC), and induction of apoptosis. Recent studies have shown that Rituximab can also modulate intracellular signaling pathways. Specifically, it has been demonstrated to inhibit the B-cell receptor (BCR) signaling cascade, which is critical for B-cell survival and proliferation. This inhibition involves key signaling molecules such as Lyn, Syk, PLCγ2, Akt, and ERK. Furthermore, Rituximab has been shown to affect gene expression related to cell growth and differentiation, including the MAPK, Wnt, and TGF-β pathways.

Rituximab_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling Rituximab Rituximab CD20 CD20 Rituximab->CD20 Binds to Apoptosis Apoptosis Rituximab->Apoptosis BCR BCR CD20->BCR Lyn Lyn BCR->Lyn Inhibits Syk Syk Lyn->Syk Inhibits PLCg2 PLCγ2 Syk->PLCg2 Inhibits Akt Akt PLCg2->Akt Inhibits ERK ERK PLCg2->ERK Inhibits Akt->Apoptosis Promotes ERK->Apoptosis Promotes

Figure 1: Simplified signaling pathway of Rituximab.

Experimental Workflow for Quantitative Analysis

The quantitative analysis of Rituximab in biological matrices typically involves several key steps: sample preparation, enzymatic digestion, liquid chromatographic separation, and mass spectrometric detection. A generalized workflow is presented below.

Rituximab_Quantification_Workflow Start Biological Sample (e.g., Plasma) SamplePrep Sample Preparation (e.g., Immunopurification) Start->SamplePrep Digestion Enzymatic Digestion (e.g., Trypsin) SamplePrep->Digestion SPE Solid Phase Extraction (SPE) (Optional) Digestion->SPE LC Liquid Chromatography (LC) (e.g., nanoLC, UPLC) SPE->LC MS Mass Spectrometry (MS) (e.g., Q-Orbitrap, TQ-S) LC->MS DataAnalysis Data Analysis and Quantification MS->DataAnalysis Result Quantitative Result DataAnalysis->Result

Figure 2: General experimental workflow for Rituximab quantification.

Detailed Experimental Protocols

Protocol 1: Quantification of Rituximab in Human Plasma using LC-MS/MS

This protocol is adapted from a method utilizing a liquid chromatography-tandem mass spectrometer (LC-MS/MS).

1. Sample Preparation (IgG-Immunocapture):

  • Add 50 µL of human plasma to a 96-well plate.

  • Add an internal standard (stable isotope-labeled Rituximab).

  • Perform immunocapture using a Protein A-coated plate to isolate the IgG fraction, including Rituximab.

  • Wash the wells to remove non-specifically bound proteins.

  • Elute the captured antibodies.

2. Enzymatic Digestion:

  • To the eluted antibody solution, add a reducing agent (e.g., TCEP) and incubate to reduce disulfide bonds.

  • Add an alkylating agent (e.g., iodoacetamide) to prevent disulfide bond reformation.

  • Add trypsin and incubate to digest the antibody into smaller peptides.

3. Liquid Chromatography:

  • LC System: Waters ACQUITY UPLC.

  • Column: ACQUITY UPLC Peptide BEH C18, 300Å, 1.7 µm, 2.1 x 150 mm.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).

  • Flow Rate: 0.3 mL/min.

  • Gradient: A linear gradient is used to separate the tryptic peptides.

4. Mass Spectrometry:

  • MS System: Waters Xevo TQ-S Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of specific surrogate peptides from Rituximab.

Protocol 2: High-Sensitivity Quantification using nanoLC-MS

This protocol is designed for high-sensitivity quantification using nano-flow liquid chromatography coupled with a high-resolution mass spectrometer.

1. Sample Preparation:

  • Similar to Protocol 1, involving immunopurification and tryptic digestion of Rituximab from the biological matrix.

2. nano-Liquid Chromatography:

  • LC System: UltiMate 3000 RSLCnano system.

  • Column: EASY-Spray Acclaim PepMap C18, 100Å, 2 µm, 75 µm i.d. x 50 cm.

  • Flow Rate: 300 nL/min.

  • Gradient: A suitable gradient of acetonitrile in 0.1% formic acid is used for peptide separation.

3. Mass Spectrometry:

  • MS System: Q Exactive HF hybrid quadrupole-Orbitrap mass spectrometer.

  • Ionization Source: EASY-Spray ion source.

  • Detection Modes:

    • Targeted Selected Ion Monitoring (tSIM): For high-sensitivity quantification of specific peptides.

    • Parallel Reaction Monitoring (PRM): For unambiguous quantification with high selectivity.

Quantitative Data Presentation

The following tables summarize the quantitative performance of different mass spectrometry-based methods for Rituximab analysis.

Table 1: Performance Characteristics of LC-MS/MS and LC-HRMS Methods for Rituximab Quantification in Human Plasma.

ParameterLC-MS/MSLC-MS/HRMS
Concentration Range 5 - 500 µg/mL10 - 200 µg/mL
Lower Limit of Quantification (LLOQ) 5 µg/mL2 µg/mL
Within-Run Precision (%CV) < 8.5%< 11.5%
Between-Run Precision (%CV) < 8.5%< 11.5%
Accuracy 91.1% (at LLOQ)107.1% (at LLOQ)

Table 2: Linearity and Accuracy of an Automated LC-MS/MS Method for Rituximab Signature Peptides.

Signature PeptideCurve Range (µg/mL)Mean Accuracy (%)
GLEWIGAIYPGNGDTSYNQK 0.25–1250.993100.2
DTLMISR 0.10–1250.989101.7
ALPAPIEK 0.10–1250.993-

Conclusion

Mass spectrometry-based methods provide a robust, sensitive, and specific platform for the quantitative analysis of Rituximab in various biological matrices. The choice of a specific method, such as conventional LC-MS/MS or high-sensitivity nanoLC-MS, will depend on the specific requirements of the study, including the desired sensitivity and the complexity of the sample matrix. The protocols and data presented here serve as a comprehensive guide for researchers and professionals involved in the development and application of bioanalytical methods for Rituximab.

References

Application Notes and Protocols: Preparation of a Stock Solution of Retusin (Standard)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retusin is an O-methylated flavonol, a class of flavonoids found in various plants.[1] Flavonoids are a significant area of research due to their diverse pharmacological activities. To ensure accurate and reproducible experimental results, the proper preparation of a stable, standardized stock solution of Retusin is a critical first step. This document provides a detailed protocol for the preparation, storage, and handling of a Retusin stock solution for use in a variety of research applications.

Quantitative Data Summary

For ease of reference, the key quantitative data for Retusin and the preparation of its stock solution are summarized in the table below.

ParameterValueSource/Reference
Chemical Name 5-Hydroxy-3,7,3',4'-tetramethoxyflavone[2]
Molecular Formula C₁₉H₁₈O₇[2][3]
Molecular Weight 358.34 g/mol [3]
Recommended Solvent Dimethyl sulfoxide (B87167) (DMSO)
Alternative Solvents Ethanol, MethanolGeneral flavonoid solubility
Recommended Stock Concentration 10 mM in DMSOStandard laboratory practice
Storage Temperature -20°C or -80°CGeneral flavonoid stability
Storage Conditions Protect from light and moistureGeneral flavonoid stability

Experimental Protocol: Preparation of a 10 mM Retusin Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of Retusin in DMSO. This concentration is a common starting point for further dilutions to working concentrations for various in vitro and in vivo assays.

3.1. Materials and Equipment

  • Retusin (Standard, solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Analytical balance

  • Microcentrifuge tubes (e.g., 1.5 mL or 2 mL), sterile

  • Pipettes and sterile filter tips

  • Vortex mixer

  • Optional: Sonicator

3.2. Procedure

  • Aseptic Technique: Perform all steps under a laminar flow hood or in a clean, designated area to maintain sterility, especially if the stock solution will be used for cell culture experiments.

  • Determine the Required Mass of Retusin:

    • To prepare 1 mL of a 10 mM stock solution, the required mass of Retusin is calculated using the following formula:

      • Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L x 0.001 L x 358.34 g/mol x 1000 mg/g

      • Mass (mg) = 3.58 mg

  • Weighing Retusin:

    • Carefully weigh out 3.58 mg of Retusin powder using an analytical balance.

    • Transfer the weighed Retusin into a sterile microcentrifuge tube.

  • Dissolving in DMSO:

    • Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the Retusin powder.

  • Solubilization:

    • Vortex the tube vigorously for 1-2 minutes to dissolve the Retusin.

    • Visually inspect the solution to ensure that all the solid has completely dissolved. If necessary, brief sonication can be used to aid dissolution.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.

    • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C, protected from light.

3.3. Preparation of Working Solutions

  • For cell culture experiments, the DMSO stock solution should be diluted in culture medium to the final desired working concentration.

  • It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the key steps in the preparation of the Retusin stock solution.

G Experimental Workflow for Retusin Stock Solution Preparation A Calculate Required Mass of Retusin B Weigh Retusin Powder A->B C Add DMSO to Retusin B->C D Vortex/Sonicate to Dissolve C->D E Aliquot Stock Solution D->E F Store at -20°C / -80°C E->F

Caption: Workflow for preparing a Retusin stock solution.

4.2. Signaling Pathway

Flavonoids, including O-methylated flavonols like Retusin, are known to modulate various intracellular signaling pathways. A common mechanism of action is the inhibition of pro-inflammatory and cell survival pathways. The diagram below illustrates a generalized signaling cascade that can be influenced by flavonoids.

G Generalized Flavonoid-Modulated Signaling Pathway cluster_0 Extracellular Signals cluster_1 Signaling Cascade cluster_2 Cellular Response Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Growth Factors Growth Factors Growth Factors->Receptor PI3K PI3K Receptor->PI3K MAPK MAPK Receptor->MAPK Akt Akt PI3K->Akt IKK IKK Akt->IKK Cell Survival Cell Survival Akt->Cell Survival NF-κB NF-κB IKK->NF-κB Inflammation Inflammation NF-κB->Inflammation MAPK->Inflammation Cell Proliferation Cell Proliferation MAPK->Cell Proliferation Retusin Retusin Retusin->PI3K Retusin->IKK Retusin->MAPK

Caption: Flavonoid (Retusin) inhibition of signaling pathways.

References

Application Notes: Cell-Based Assays with Rutin for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rutin, a natural flavonoid glycoside found in a variety of plants, has garnered significant interest in cancer research due to its potential anti-tumor properties.[1] This polyphenolic compound has been shown to modulate multiple cellular signaling pathways, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest in various cancer types.[1][2] These application notes provide detailed protocols for key cell-based assays to investigate the anti-cancer effects of Rutin, along with data presentation guidelines and visualizations of the underlying molecular mechanisms.

Data Presentation

The anti-proliferative effect of Rutin can be quantified by determining its half-maximal inhibitory concentration (IC50) in different cancer cell lines.

Cell LineCancer TypeIC50 Value (µM)
SiHaCervical Cancer125.43
HeLaCervical Cancer114.07
RPMI-7951Human Melanoma64.49 ± 13.27
SK-MEL-28Human Melanoma47.44 ± 2.41
786-OHuman Renal Cancer45.2
LoVoColon Cancer29.1
MCF-7Breast Cancer45.6
HEPG2Liver Cancer52.7
SKOV3Ovarian Cancer20.23 ± 3.4 (as nano-formulation)

Table 1: IC50 values of Rutin in various cancer cell lines.[3][4]

Rutin's pro-apoptotic and cell cycle arrest activities can be quantified by flow cytometry.

Cell LineRutin Concentration (µM)Apoptotic Cells (%)G2/M Phase Cells (%)Reference
CHME00-
15-
520-
1030-
LAN-50-8.8
25-10.05
50-14.46
100-20.05

Table 2: Quantitative analysis of apoptosis and cell cycle arrest induced by Rutin.

Experimental Protocols

A general workflow for assessing the anti-cancer effects of Rutin is depicted below.

G cluster_prep Preparation cluster_assays Cell-Based Assays cluster_data Data Analysis cell_culture Cancer Cell Culture viability Cell Viability Assay (MTT) cell_culture->viability apoptosis Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) cell_culture->cell_cycle rutin_prep Rutin Stock Solution Preparation rutin_prep->viability rutin_prep->apoptosis rutin_prep->cell_cycle ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution Analysis cell_cycle->cell_cycle_dist G Rutin Rutin PI3K PI3K Rutin->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR GSK3b GSK-3β Akt->GSK3b Bcl2 Bcl-2 Akt->Bcl2 Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax Bax Bcl2->Bax Apoptosis Apoptosis Bax->Apoptosis G Rutin Rutin Raf Raf Rutin->Raf p38 p38 MAPK Rutin->p38 JNK JNK Rutin->JNK Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis

References

Application Note: Quantification of Rutin in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of rutin (B1680289) in human plasma. The described protocol utilizes a simple protein precipitation method for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies and other research applications requiring accurate measurement of rutin concentrations in a biological matrix.

Introduction

Rutin, a flavonoid glycoside found in many plants, including citrus fruits, buckwheat, and asparagus, has garnered significant interest for its wide range of pharmacological activities. These include antioxidant, anti-inflammatory, and vasoprotective effects. To support preclinical and clinical research into the therapeutic potential of rutin, a reliable and validated bioanalytical method for its quantification in plasma is essential. This document provides a detailed protocol for an LC-MS/MS assay designed for high-throughput analysis in a research setting.

Experimental

Sample Preparation

A protein precipitation method is employed for the extraction of rutin from human plasma.

Protocol:

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add a suitable internal standard (IS), such as tolbutamide (B1681337) or naringin.

  • Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Vortex the reconstituted sample and inject it into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is achieved using a C18 reversed-phase column with a gradient elution.

Table 1: Chromatographic Conditions

ParameterValue
Column Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Run Time Approximately 3-5 minutes

A typical gradient elution starts with a low percentage of mobile phase B, which is gradually increased to elute rutin, followed by a column wash and re-equilibration.

Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection. The analysis is performed in Multiple Reaction Monitoring (MRM) mode.

Table 2: Mass Spectrometric Conditions

ParameterValue
Ionization Mode Positive or Negative Electrospray Ionization (ESI)
MRM Transition (Rutin) Positive: m/z 610.91 → 302.98 / Negative: m/z 609.1 → 300.1
MRM Transition (IS - Tolbutamide) m/z 271.2 → 155.1
Dwell Time 200 ms
Collision Gas Argon
Source Temperature 500°C
IonSpray Voltage 5500 V

Method Validation

The method was validated for linearity, precision, accuracy, and recovery according to standard bioanalytical method validation guidelines.

Table 3: Method Validation Parameters

ParameterResult
Linearity Range 25–2000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) < 1 ng/mL to 25 ng/mL
Intra-day Precision (%CV) < 11.9%
Inter-day Precision (%CV) < 11.9%
Accuracy (%RE) -9.2% to 6.1%
Recovery > 53.8%

Workflow and Signaling Pathway

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) is_add Add Internal Standard plasma->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject chroma Chromatographic Separation (C18 Column) inject->chroma ms_detect Mass Spectrometric Detection (MRM Mode) chroma->ms_detect quant Quantification ms_detect->quant pk Pharmacokinetic Analysis quant->pk

Application Notes and Protocols: Retusin as a Reference Standard in Herbal Medicine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retusin is a name attributed to two distinct flavonoid compounds, a flavonol and an isoflavone (B191592), both of which are found in various medicinal plants. The use of a well-characterized reference standard is paramount for the quality control and standardization of herbal medicines.[1][2] This document provides detailed application notes and experimental protocols for the use of both Retusin flavonol and Retusin isoflavone as reference standards in the analysis of herbal products.

It is crucial to correctly identify the specific Retusin compound relevant to the herbal matrix under investigation.

  • Retusin (Flavonol): An O-methylated flavonol found in plants such as Origanum vulgare (oregano) and Ariocarpus retusus.[3] Its chemical name is 5-Hydroxy-3,3′,4′,7-tetramethoxyflavone.

  • Retusin (Isoflavone): An O-methylated isoflavone found in Fabaceae species like Dalbergia retusa. Its chemical name is 7,8-Dihydroxy-4′-methoxyisoflavone.

These application notes will cover the analytical techniques of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the identification and quantification of Retusin in herbal extracts.

Chemical Properties

A summary of the key chemical properties for both Retusin compounds is provided in the table below.

PropertyRetusin (Flavonol)Retusin (Isoflavone)
Chemical Structure 5-Hydroxy-3,3′,4′,7-tetramethoxyflavone7,8-Dihydroxy-4′-methoxyisoflavone
CAS Number 1245-15-437816-19-6
Molecular Formula C₁₉H₁₈O₇C₁₆H₁₂O₅
Molar Mass 358.34 g/mol 284.26 g/mol
Appearance Typically a crystalline solidTypically a crystalline solid
Solubility Soluble in organic solvents like methanol (B129727), ethanol, and DMSOSoluble in organic solvents like methanol, ethanol, and DMSO

Application 1: Quality Control of Herbal Medicines using HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust and widely used technique for the quantification of phytochemicals in herbal extracts.[4][5]

Experimental Protocol: HPLC-UV Analysis of Retusin

This protocol provides a general framework for the analysis of Retusin (flavonol and isoflavone). Method optimization and validation are essential for each specific herbal matrix.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV/Vis or Photodiode Array (PDA) detector.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • HPLC grade solvents (methanol, acetonitrile, water).

  • Acids (e.g., formic acid, acetic acid, or phosphoric acid).

  • Retusin reference standard (flavonol or isoflavone, as appropriate).

2. Chromatographic Conditions (Proposed):

ParameterRetusin (Flavonol) - ProposedRetusin (Isoflavone) - Proposed
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in AcetonitrileA: 0.1% Acetic acid in WaterB: Acetonitrile
Gradient 0-5 min, 10-30% B5-20 min, 30-60% B20-25 min, 60-10% B25-30 min, 10% B0-10 min, 20-40% B10-25 min, 40-70% B25-30 min, 70-20% B30-35 min, 20% B
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection Wavelength ~340 nm (based on flavonol UV spectra)~260 nm (based on isoflavone UV spectra)
Injection Volume 10-20 µL10-20 µL

3. Standard Solution Preparation:

  • Accurately weigh about 5.0 mg of the Retusin reference standard.

  • Dissolve in methanol in a 10 mL volumetric flask to obtain a stock solution of 500 µg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.

4. Sample Preparation (General Procedure for Herbal Material):

  • Accurately weigh about 1.0 g of the powdered herbal material.

  • Extract with 25 mL of methanol by ultrasonication for 30 minutes, followed by centrifugation.

  • Repeat the extraction process twice more.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Redissolve the residue in a known volume of methanol (e.g., 5 mL).

  • Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of Retusin in the sample extract from the calibration curve.

  • Calculate the content of Retusin in the original herbal material (e.g., in mg/g).

Quantitative Data Summary (Illustrative)
ParameterTypical Value for a Related Flavonol (Rutin)
Linearity Range 1 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery %) 95 - 105%

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC HPLC-UV Analysis Standard_Prep->HPLC Sample_Prep Sample Preparation Sample_Prep->HPLC Calibration Calibration Curve HPLC->Calibration Quantification Quantification HPLC->Quantification Calibration->Quantification

Caption: Workflow for HPLC analysis of Retusin.

Application 2: Identification and Quantification using GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile compounds like flavonoids, a derivatization step is typically required to increase their volatility.

Experimental Protocol: GC-MS Analysis of Retusin

1. Instrumentation and Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Autosampler.

  • Derivatization reagents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).

  • Pyridine (B92270) (anhydrous).

  • Solvents (e.g., hexane, ethyl acetate).

  • Retusin reference standard.

2. Derivatization Protocol (Proposed):

  • Place a dried aliquot of the sample extract or standard in a reaction vial.

  • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before injection into the GC-MS.

3. GC-MS Conditions (Proposed):

ParameterProposed Value
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Injector Temperature 280 °C
Oven Temperature Program Initial 100 °C for 2 min, ramp at 10 °C/min to 300 °C, hold for 10 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-600 m/z
Injection Volume 1 µL (split or splitless mode)

4. Data Analysis:

  • Identify the derivatized Retusin peak by its retention time and mass spectrum.

  • For quantification, prepare a calibration curve using derivatized standards.

  • Use selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity in quantitative analysis.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Extraction Sample Extraction & Drying Derivatization Derivatization Sample_Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Identification Mass Spectral Identification GCMS->Identification Quantification Quantification (SIM) GCMS->Quantification

Caption: Workflow for GC-MS analysis of Retusin.

Application 3: Structural Elucidation using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of natural products.

Experimental Protocol: NMR Analysis of Retusin

1. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).

  • Retusin reference standard.

2. Sample Preparation:

  • Dissolve 5-10 mg of the purified Retusin sample in approximately 0.6 mL of a suitable deuterated solvent.

  • Transfer the solution to an NMR tube.

3. NMR Experiments:

  • Acquire ¹H NMR and ¹³C NMR spectra.

  • For complete structural assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

NMR Data Summary (Illustrative)

The following tables provide expected chemical shift ranges for the core structures of Retusin flavonol and isoflavone based on literature data for similar compounds.

Retusin (Flavonol) - Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆):

Position¹H δ (ppm)¹³C δ (ppm)
A-Ring
5-~161
6~6.2~98
7-~164
8~6.4~93
9-~157
10-~104
B-Ring
2'~7.5-7.7~121
5'~7.0~111
6'~7.5-7.7~122
C-Ring
2-~156
3-~138
4-~176
Methoxy ~3.8-4.0~55-60

Retusin (Isoflavone) - Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆):

Position¹H δ (ppm)¹³C δ (ppm)
A-Ring
5~7.8~127
6~6.9~115
7-~147
8-~145
B-Ring
2'~7.4~130
3'~6.9~114
5'~6.9~114
6'~7.4~130
C-Ring
2~8.3~154
3-~123
4-~175
Methoxy ~3.8~55

Signaling Pathways Modulated by Flavonoids

While specific studies on the signaling pathways directly modulated by Retusin are limited, flavonoids and isoflavones are known to interact with various cellular signaling cascades.

Flavonol-Modulated Signaling Pathways

Flavonols, such as Retusin (flavonol), have been shown to exert anti-inflammatory and anti-cancer effects by modulating key signaling pathways like MAPK and NF-κB.

Flavonol_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (JNK, ERK, p38) TLR4->MAPK IKK IKK TLR4->IKK Nucleus Nucleus MAPK->Nucleus IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Nucleus translocates Inflammation Inflammatory Response (NO, ROS, TNF-α, IL-6) Nucleus->Inflammation Retusin_F Retusin (Flavonol) Retusin_F->MAPK Retusin_F->IKK

Caption: Proposed inhibition of MAPK and NF-κB pathways by Retusin (flavonol).

Isoflavone-Modulated Signaling Pathways

Isoflavones, including Retusin (isoflavone), are known to influence signaling pathways involved in cell proliferation and apoptosis, such as the PI3K/Akt/mTOR and Notch pathways.

Isoflavone_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Retusin_I Retusin (Isoflavone) Retusin_I->PI3K Retusin_I->Akt

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by Retusin (isoflavone).

Conclusion

The use of Retusin (both flavonol and isoflavone) as a reference standard is essential for the reliable quality control of herbal medicines. The protocols outlined in these application notes provide a comprehensive framework for the analysis of these compounds using modern analytical techniques. It is imperative for researchers to validate these methods for their specific herbal matrices to ensure accurate and reproducible results. Further research into the specific biological activities and signaling pathways of both Retusin compounds will enhance their value as phytochemical markers.

References

Application Notes: The Role of Rituximab in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Rituximab (B1143277) is a chimeric monoclonal antibody that targets the CD20 antigen, a transmembrane protein found on the surface of both normal and malignant B-lymphocytes. It is a cornerstone therapy for various B-cell malignancies, including non-Hodgkin's lymphoma (NHL) and chronic lymphocytic leukemia (CLL). In the research setting, Rituximab serves as a critical tool for investigating B-cell biology, antibody-mediated cytotoxicity, and mechanisms of therapeutic resistance. These application notes provide a detailed overview of the in vitro applications of Rituximab, focusing on its mechanisms of action, relevant signaling pathways, and protocols for key experimental assays.

Note: The term "Retusin" as specified in the topic is not found in the scientific literature in the context of cancer cell line studies. It is presumed to be a typographical error for "Rituximab," which is the subject of these notes.

Mechanisms of Action

Rituximab eliminates CD20-positive cells through several distinct mechanisms, which can be studied in vitro:

  • Complement-Dependent Cytotoxicity (CDC) : Upon binding to CD20 on the cell surface, the Fc region of Rituximab activates the classical complement pathway. This leads to the formation of the Membrane Attack Complex (MAC), which creates pores in the cell membrane, causing cell lysis and death.[1][2][3] The efficacy of CDC is dependent on the density of CD20 expression on the target cell.[4]

  • Antibody-Dependent Cellular Cytotoxicity (ADCC) : Rituximab's Fc portion is recognized by Fcγ receptors on immune effector cells, such as Natural Killer (NK) cells.[5] This engagement triggers the release of cytotoxic granules containing perforin (B1180081) and granzymes from the effector cell, which induce apoptosis in the target cancer cell.

  • Direct Apoptosis Induction : The binding and cross-linking of CD20 by Rituximab can directly trigger programmed cell death or apoptosis, independent of immune effector cells or complement. This process involves the translocation of CD20 into lipid rafts and the activation of intracellular signaling cascades.

Data Presentation: Quantitative Analysis of Rituximab Activity

The cytotoxic efficacy of Rituximab is often quantified by its half-maximal effective concentration (EC50) for CDC and ADCC assays, or its half-maximal inhibitory concentration (IC50) for cell viability assays. These values can vary significantly depending on the cell line, CD20 expression levels, and assay conditions.

Table 1: EC50 Values for Rituximab-Mediated Complement-Dependent Cytotoxicity (CDC)

Cell LineAssay MethodEC50 ValueSource
RamosFlow Cytometry82 ng/mL
RajiFlow Cytometry24 ng/mL
RamosNot Specified0.17 µg/mL

Table 2: IC50 Values for Rituximab and Conjugates

| Cell Line | Compound | Assay Method | IC50 Value | Source | | :--- | :--- | :--- | :--- | | Raji | Rituximab/saporin-S6 | Protein Synthesis Inhibition | 0.1 - 0.3 nM | | | D430B | Rituximab/saporin-S6 | Protein Synthesis Inhibition | 0.1 - 0.3 nM | | | Ly3-Mock | Rituximab | Linear Regression | Lower than Ly3-SEMA3F | | | Ly3-SEMA3F | Rituximab | Linear Regression | Higher than Ly3-Mock | | | Ly7-Mock | Rituximab | Linear Regression | Lower than Ly7-SEMA3F | | | Ly7-SEMA3F | Rituximab | Linear Regression | Higher than Ly7-Mock | |

Signaling Pathways Modulated by Rituximab

Rituximab-induced apoptosis is a complex process involving the activation of multiple intracellular signaling pathways. A key initial event is the redistribution of the CD20 antigen into specialized membrane microdomains known as lipid rafts upon antibody binding. This reorganization facilitates the activation of Src family tyrosine kinases, leading to downstream signaling events that culminate in apoptosis.

Key pathways and molecules involved include:

  • p38 MAPK Pathway : Activation of the p38 mitogen-activated protein kinase (MAPK) pathway has been shown to be essential for Rituximab-induced apoptosis in B-CLL cells.

  • Caspase Activation : The apoptotic signal converges on the activation of a cascade of proteases known as caspases. Both the extrinsic (caspase-8) and intrinsic (mitochondrial, caspase-9) pathways can be involved. Activated initiator caspases (caspase-8 and -9) then activate executioner caspases, such as caspase-3, which cleave critical cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.

  • Bcl-2 Family Proteins : Rituximab can modulate the expression and function of Bcl-2 family proteins, which are critical regulators of the intrinsic apoptosis pathway. For instance, studies have shown that Rituximab can selectively down-regulate the anti-apoptotic protein Bcl-xL and induce the pro-apoptotic protein Apaf-1.

Rituximab_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Rituximab Rituximab CD20 CD20 Rituximab->CD20 Binds LipidRaft Lipid Raft Reorganization CD20->LipidRaft SrcKinase Src Family Kinases LipidRaft->SrcKinase Activates Bcl2_Mod Modulation of Bcl-2 Family (↓ Bcl-xL, ↑ Apaf-1) LipidRaft->Bcl2_Mod Caspase8 Caspase-8 (Extrinsic Pathway) LipidRaft->Caspase8 Activates p38MAPK p38 MAPK SrcKinase->p38MAPK Activates Apoptosis Apoptosis p38MAPK->Apoptosis Caspase9 Caspase-9 (Intrinsic Pathway) Bcl2_Mod->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Caspase8->Caspase3 Activates Caspase3->Apoptosis Executes

Rituximab-induced apoptosis signaling pathway.

Experimental Protocols

The following protocols provide a framework for studying the effects of Rituximab on cancer cell lines.

Experimental_Workflow Start Start: CD20+ B-Cell Line Culture DoseResponse Dose-Response Assay (e.g., MTT/XTT) Determine IC50 Start->DoseResponse MechanismAssays Mechanism of Action Assays DoseResponse->MechanismAssays CDC CDC Assay MechanismAssays->CDC ADCC ADCC Assay MechanismAssays->ADCC Apoptosis Apoptosis Assay MechanismAssays->Apoptosis End Data Analysis & Conclusion CDC->End ADCC->End Signaling Signaling Pathway Analysis (Western Blot) Apoptosis->Signaling Signaling->End

General workflow for in vitro Rituximab studies.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT/XTT)

This protocol determines the dose-dependent cytotoxic effect of Rituximab.

Materials:

  • CD20-positive cell line (e.g., Raji, Daudi)

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS)

  • Rituximab

  • 96-well flat-bottom plates

  • MTT or XTT reagent

  • Solubilization buffer (for MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1-2 x 10⁴ cells/well in 100 µL of complete medium.

  • Treatment: Prepare serial dilutions of Rituximab in complete medium. Add 100 µL of the Rituximab dilutions to the wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • Reagent Addition: Add 20 µL of MTT reagent (5 mg/mL) or 50 µL of XTT reagent to each well.

  • Incubation: Incubate for 2-4 hours at 37°C. For MTT, add 100 µL of solubilization buffer and incubate overnight.

  • Measurement: Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the Rituximab concentration and determine the IC50 value using non-linear regression.

Protocol 2: Complement-Dependent Cytotoxicity (CDC) Assay

This assay measures the ability of Rituximab to induce cell lysis via the complement system.

Materials:

  • CD20-positive target cells (e.g., Daudi, WIL2-S)

  • Complete culture medium

  • Rituximab

  • Complement source (e.g., Baby Rabbit Complement or Normal Human Serum)

  • 96-well U-bottom plate

  • Cell viability dye (e.g., Trypan Blue or Propidium Iodide for flow cytometry)

  • Cytotoxicity detection kit (e.g., LDH or GAPDH release assay)

Procedure:

  • Cell Preparation: Harvest and wash target cells, then resuspend in culture medium at 1-2 x 10⁶ cells/mL.

  • Opsonization: Add 50 µL of the cell suspension to each well of a 96-well plate. Add 50 µL of serially diluted Rituximab. Include isotype control antibody wells. Incubate for 15-30 minutes at 37°C to allow antibody binding.

  • Complement Addition: Add 25-50 µL of complement source (e.g., final concentration of 25% human serum). For a negative control, use heat-inactivated serum (56°C for 30 min).

  • Incubation: Incubate for 30 minutes to 4 hours at 37°C.

  • Detection:

    • Dye Exclusion: Add Trypan Blue and count viable/dead cells using a hemocytometer.

    • Flow Cytometry: Stain cells with a viability dye like Propidium Iodide and analyze the percentage of dead cells.

    • Release Assay: Centrifuge the plate, transfer the supernatant to a new plate, and measure the released LDH or GAPDH according to the manufacturer's protocol.

  • Analysis: Calculate the percentage of specific lysis and plot against Rituximab concentration to determine the EC50.

Protocol 3: Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

This assay quantifies Rituximab's ability to mediate the killing of target cells by effector cells.

Materials:

  • CD20-positive target cells (e.g., Raji)

  • Effector cells (e.g., human Peripheral Blood Mononuclear Cells (PBMCs) or isolated NK cells)

  • Rituximab

  • 96-well U-bottom plate

  • Cytotoxicity detection kit (e.g., Chromium-51 release, LDH release, or a fluorescent reporter)

Procedure:

  • Target Cell Preparation: Harvest target cells. If using a release assay, label them with ⁵¹Cr or a fluorescent dye according to the manufacturer's protocol. Resuspend at 1 x 10⁵ cells/mL.

  • Effector Cell Preparation: Isolate effector cells (e.g., NK cells) from healthy donor blood. Resuspend at a concentration to achieve the desired Effector-to-Target (E:T) ratio (e.g., 15:1 or 20:1).

  • Assay Setup: In a 96-well plate, add 50 µL of target cells (5,000 cells/well).

  • Antibody Addition: Add 50 µL of serially diluted Rituximab or an isotype control.

  • Effector Cell Addition: Add 100 µL of effector cells to achieve the final E:T ratio.

  • Incubation: Centrifuge the plate briefly to pellet the cells and incubate for 4 hours at 37°C.

  • Detection: Centrifuge the plate. Carefully collect the supernatant and measure the released label (e.g., ⁵¹Cr radioactivity, LDH activity) according to the kit instructions.

  • Analysis: Calculate the percentage of specific lysis for each Rituximab concentration and determine the EC50.

Protocol 4: Western Blotting for Apoptosis Markers

This protocol is used to detect changes in the expression and cleavage of key apoptosis-related proteins following Rituximab treatment.

Materials:

  • CD20-positive cells

  • Rituximab

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-xL, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Culture cells and treat with an effective concentration of Rituximab (determined from viability assays) for various time points (e.g., 6, 12, 24 hours). Include an untreated control.

  • Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet with ice-cold lysis buffer. Incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system. The appearance of a cleaved fragment for Caspase-3 or PARP, or a decrease in full-length protein, indicates apoptosis.

  • Analysis: Quantify band intensity using densitometry software and normalize to a loading control like β-actin.

References

Retusin for Enzyme Inhibition Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retusin is a naturally occurring flavonoid that exists as two main isomers: a flavonol (5-Hydroxy-3,3',4',7-tetramethoxyflavone) and an isoflavone (B191592) (7,8-Dihydroxy-4'-methoxyisoflavone). Flavonoids, as a class of compounds, are widely recognized for their diverse biological activities, including their potential as enzyme inhibitors. This document provides detailed application notes and protocols for the use of Retusin in enzyme inhibition assays, targeting researchers in academia and the pharmaceutical industry.

While specific enzyme inhibition data for the compounds named "Retusin" is limited in publicly available literature, this guide draws upon established methodologies for assessing the enzyme inhibitory potential of flavonoids. The protocols provided are generalizable and can be adapted for screening Retusin against a variety of enzyme targets.

Data Presentation

Due to the limited specific data for Retusin, the following table presents a general overview of the enzyme inhibitory activities of structurally related flavonoids to provide a comparative context for researchers initiating studies with Retusin.

Flavonoid ClassCompound ExampleTarget EnzymeIC50 Value (µM)Reference
IsoflavoneGenisteinDNA Topoisomerase II37.5[1]
FlavoneChrysinAromatase~2.5[2]
Flavone7-methoxyflavoneAromatase1.9[3]
FlavonolQuercetinXanthine Oxidase-[4]

Experimental Protocols

The following are detailed protocols for conducting enzyme inhibition assays with Retusin. These protocols are based on standard methodologies for flavonoid enzyme inhibition studies and should be optimized for the specific enzyme of interest.

General Protocol for a Spectrophotometric Enzyme Inhibition Assay

This protocol provides a framework for assessing the inhibitory effect of Retusin on an enzyme whose activity can be monitored by a change in absorbance.

Materials and Reagents:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Retusin (either flavonol or isoflavone isomer)

  • Appropriate buffer solution for the enzyme reaction

  • Co-factors, if required by the enzyme

  • Spectrophotometer or microplate reader

  • 96-well plates or cuvettes

  • Pipettes and tips

  • DMSO (for dissolving Retusin)

  • Positive control inhibitor (known inhibitor of the target enzyme)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of Retusin in DMSO. The final concentration of DMSO in the assay should be kept low (typically <1%) to avoid effects on enzyme activity.

    • Prepare a series of dilutions of the Retusin stock solution in the assay buffer to achieve the desired final concentrations for the assay.

    • Prepare the enzyme solution in the assay buffer to the desired working concentration.

    • Prepare the substrate solution in the assay buffer. The optimal substrate concentration should be determined experimentally, often near the Michaelis constant (Km) of the enzyme.

  • Assay Setup:

    • In a 96-well plate or cuvette, add the following components in order:

      • Assay buffer

      • Retusin solution (at various concentrations) or DMSO for the control

      • Enzyme solution

    • Mix gently and pre-incubate the enzyme with Retusin for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution.

    • Immediately start monitoring the change in absorbance at the appropriate wavelength using a spectrophotometer or microplate reader.

    • Record the absorbance at regular time intervals for a specific duration to determine the initial reaction velocity.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of Retusin using the following formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] * 100

    • Plot the percentage of inhibition against the logarithm of the Retusin concentration.

    • Determine the IC50 value, which is the concentration of Retusin required to inhibit 50% of the enzyme's activity, by fitting the data to a dose-response curve.[5]

Experimental Workflow Diagram

EnzymeInhibitionWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_retusin Prepare Retusin Stock (in DMSO) setup Set up Reaction: Buffer + Retusin + Enzyme prep_retusin->setup prep_enzyme Prepare Enzyme Solution prep_enzyme->setup prep_substrate Prepare Substrate Solution initiate Initiate with Substrate prep_substrate->initiate preincubate Pre-incubate setup->preincubate preincubate->initiate measure Measure Absorbance Change initiate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: General workflow for a spectrophotometric enzyme inhibition assay.

Signaling Pathways and Logical Relationships

General Mechanism of Enzyme Inhibition

Enzyme inhibitors can act through various mechanisms. A simplified diagram illustrating the common types of reversible enzyme inhibition is provided below. Determining the precise mechanism of inhibition for Retusin would require further kinetic studies.

InhibitionMechanisms cluster_competitive Competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES +S EI Enzyme-Inhibitor Complex (EI) E->EI +I E->EI +I S Substrate (S) ES->E -S P Product (P) ES->P k_cat ESI Enzyme-Substrate- Inhibitor Complex (ESI) ES->ESI +I ES->ESI +I I Inhibitor (I) EI->E -I EI->E -I EI->ESI +S ESI->ES -I ESI->ES -I ESI->EI -S

Caption: Simplified model of reversible enzyme inhibition mechanisms.

Conclusion

While specific data on the enzyme inhibitory properties of Retusin are not extensively documented, its flavonoid structure suggests potential for such activity. The protocols and diagrams provided in this document offer a comprehensive guide for researchers to initiate and conduct robust enzyme inhibition assays with Retusin. It is recommended that initial screening be performed against a panel of enzymes to identify potential targets, followed by detailed kinetic studies to elucidate the mechanism of inhibition. The provided general protocols for spectrophotometric assays can be readily adapted for various enzyme systems, enabling the exploration of Retusin's therapeutic and research potential.

References

Application Notes and Protocols for In Vivo Experimental Design with Rituximab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rituximab is a chimeric monoclonal antibody that targets the CD20 antigen, a transmembrane protein expressed on the surface of pre-B and mature B-lymphocytes. This specificity makes Rituximab a valuable tool for B-cell depletion in various research and clinical settings, including the study and treatment of B-cell malignancies and autoimmune diseases. These application notes provide detailed protocols and guidelines for the in vivo use of Rituximab in preclinical research, with a focus on experimental design, data interpretation, and visualization of its mechanisms of action.

Mechanism of Action

Rituximab exerts its cytotoxic effects on CD20-positive cells through several mechanisms:

  • Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc region of Rituximab binds to Fcγ receptors on immune effector cells, such as natural killer (NK) cells and macrophages, leading to the destruction of the targeted B-cell.

  • Complement-Dependent Cytotoxicity (CDC): Upon binding to CD20, Rituximab can activate the classical complement pathway, resulting in the formation of the membrane attack complex (MAC) and subsequent lysis of the B-cell.

  • Induction of Apoptosis: Rituximab binding to CD20 can directly induce programmed cell death, or apoptosis, in some B-cell lymphoma cell lines.

  • Modulation of B-cell Receptor (BCR) Signaling: Rituximab can inhibit the BCR signaling cascade, which is crucial for the survival and proliferation of certain B-cell malignancies. This inhibition involves key signaling molecules such as Lyn, Syk, PLCγ2, Akt, and ERK.[1]

Data Presentation: In Vivo Dosing and Efficacy

The following tables summarize quantitative data from various preclinical in vivo studies using Rituximab in mouse models. These data can serve as a starting point for designing new experiments.

Table 1: Rituximab Dosing Regimens in Mouse Xenograft Models

Animal ModelTumor TypeRituximab DoseAdministration RouteDosing ScheduleOutcomeReference
NOD/SCID MiceGastric Cancer Patient-Derived Xenograft (Lymphoma)25 mg/kgIntraperitoneal (i.p.)3 times/week for 1 weekComplete inhibition of lymphoma growth
NOD/SCID MiceGastric Cancer Patient-Derived Xenograft (Lymphoma)10 mg/kgIntravenous (i.v.)3 times/week for 1 weekComplete inhibition of lymphoma growth
SCID MiceRaji (Burkitt's Lymphoma) Xenograft10 mg/kgIntravenous (i.v.)Once a week for 4 weeksSignificant tumor growth inhibition
Humanized BLT Mice2F7-BR44 (Burkitt's Lymphoma) Xenograft4 mg/kg/dayRetro-orbital vein5 sequential daysMonitored lymphoma formation
K/BxN mice with human CD20 transgeneInflammatory ArthritisNot specifiedNot specifiedWeekly treatmentDepletion of autoreactive plasma cells

Table 2: Pharmacokinetic Parameters of Rituximab in Mice

Mouse StrainDoseAdministration RouteMean Serum Half-life (after 1st infusion)Mean Serum Half-life (after 4th infusion)Reference
Not Specified375 mg/m²Intravenous (i.v.)76.3 hours205.8 hours
Not Specified1, 10, and 40 mg/kgSubcutaneous (s.c.)Dose-dependentNot Applicable

Experimental Protocols

Protocol 1: General Preparation of Rituximab for In Vivo Administration

This protocol describes the preparation of Rituximab for injection into laboratory animals. Aseptic techniques should be strictly followed.

Materials:

  • Rituximab (commercially available solution, typically 10 mg/mL)

  • Sterile 0.9% sodium chloride (normal saline) or 5% Dextrose in Water (D5W)[2]

  • Sterile syringes and needles

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculate the required dose: Determine the total amount of Rituximab needed based on the body weight of the animals and the desired dose (mg/kg).

  • Dilution: Withdraw the calculated volume of Rituximab from the stock vial using a sterile syringe. Dilute the Rituximab to the final desired concentration (typically 1-4 mg/mL) with sterile 0.9% sodium chloride or D5W in a sterile tube or vial.[2] Gently invert the container to mix the solution; do not shake.

  • Storage of Diluted Solution: If not used immediately, diluted Rituximab solutions can be stored at 2-8°C for up to 24 hours.[3] Studies have shown stability for up to 14 days at 4°C when diluted in 0.9% sodium chloride in PVC bags.[4]

Protocol 2: Administration of Rituximab in a Mouse Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Rituximab in a subcutaneous xenograft mouse model.

Animal Model:

  • Immunocompromised mice (e.g., NOD/SCID, SCID) are commonly used to prevent rejection of human tumor xenografts.

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human B-cell lymphoma cells (e.g., Raji, Daudi) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³). Monitor tumor volume regularly using calipers (Volume = (length × width²)/2).

  • Randomization: Once tumors have reached the desired size, randomize the mice into treatment and control groups.

  • Rituximab Administration:

    • Treatment Group: Administer the prepared Rituximab solution via the desired route (e.g., intraperitoneal or intravenous injection). The dosing schedule will depend on the experimental design (e.g., 10 mg/kg, 3 times per week).

    • Control Group: Administer an equivalent volume of the vehicle (e.g., sterile normal saline) using the same route and schedule.

  • Data Collection:

    • Continue to monitor tumor growth and the body weight of the animals throughout the study.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, immunohistochemistry).

    • Blood samples can be collected to assess B-cell depletion via flow cytometry.

Signaling Pathways and Experimental Workflows

Rituximab-Mediated Signaling Pathways

Rituximab binding to the CD20 antigen on B-cells triggers a cascade of intracellular signaling events that contribute to its therapeutic effect. The following diagram illustrates the key signaling pathways modulated by Rituximab.

Rituximab_Signaling Rituximab Rituximab CD20 CD20 Rituximab->CD20 Binds to BCR B-Cell Receptor (BCR) CD20->BCR Inhibits Signaling Akt Akt CD20->Akt Inhibits MAPK_pathway MAPK Pathway (ERK, p38) CD20->MAPK_pathway Inhibits NFkB NF-κB CD20->NFkB Inhibits Apoptosis Apoptosis CD20->Apoptosis Induces Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk PLCg2 PLCγ2 Syk->PLCg2 PI3K PI3K Syk->PI3K PLCg2->MAPK_pathway PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival MAPK_pathway->Cell_Survival NFkB->Cell_Survival

Caption: Rituximab-mediated signaling pathways in B-cells.

Experimental Workflow for a Xenograft Study

The following diagram outlines a typical workflow for an in vivo efficacy study of Rituximab using a xenograft mouse model.

Xenograft_Workflow start Start cell_culture Tumor Cell Culture start->cell_culture implantation Subcutaneous Implantation cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment Phase (Rituximab vs. Vehicle) randomization->treatment monitoring Continued Monitoring (Tumor Volume, Body Weight) treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Data Analysis & Tissue Collection endpoint->analysis end End analysis->end

Caption: Workflow for a typical in vivo xenograft study.

Conclusion

These application notes and protocols provide a framework for designing and conducting in vivo experiments with Rituximab. The provided data and methodologies should be adapted to specific research questions and experimental models. Careful consideration of the animal model, dosing regimen, and endpoints is crucial for obtaining robust and reproducible results. The visualization of signaling pathways and experimental workflows aims to facilitate a deeper understanding of Rituximab's mechanism of action and its application in preclinical research.

References

Troubleshooting & Optimization

Retusin (Standard) solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Retusin (Standard) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is Retusin and what are its primary research applications?

A1: Retusin is an O-methylated flavonol, a type of flavonoid found in plants such as Origanum vulgare and Ariocarpus retusus.[1] Flavonoids are a class of polyphenolic compounds known for their diverse biological activities. O-methylation can affect the solubility and metabolic stability of flavonoids. Retusin and other flavonoids are investigated for their potential roles in modulating various cellular processes, making them subjects of interest in cancer research, inflammation studies, and drug development.

Q2: What is the recommended solvent for dissolving Retusin?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for preparing stock solutions of Retusin for in vitro experiments. It is advisable to use anhydrous (dry) DMSO to ensure maximum solubility.

Q3: What is a typical concentration for a Retusin stock solution?

A3: A common stock solution concentration for flavonoids like Retusin is 10 mM in DMSO. However, the optimal concentration may vary depending on the specific experimental requirements.

Q4: How should I store the Retusin stock solution to maintain its stability?

A4: For long-term storage, it is recommended to store the DMSO stock solution of Retusin at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into smaller, single-use volumes.

Q5: What are the typical working concentrations of Retusin in cell culture experiments?

A5: The effective working concentration of Retusin will vary depending on the cell type and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the optimal concentration for your experimental setup. Generally, it is crucial to keep the final concentration of DMSO in the cell culture medium low (typically below 0.5%, and preferably ≤ 0.1%) to avoid solvent-induced cytotoxicity.[2]

Troubleshooting Guide

Issue 1: Retusin Solubility Problems

Symptom: Difficulty dissolving Retusin powder in the chosen solvent, or the compound precipitates out of solution.

Possible Causes:

  • Inappropriate Solvent: Retusin, like many flavonoids, has limited solubility in aqueous solutions.

  • Low-Quality Solvent: The presence of water in solvents like DMSO can significantly reduce the solubility of hydrophobic compounds.

  • Low Temperature: Solubility is often temperature-dependent, and dissolution may be slower at room temperature.

  • Concentration Too High: The amount of Retusin may exceed its solubility limit in the volume of solvent used.

Solutions:

  • Use Anhydrous DMSO: Ensure you are using a high-purity, anhydrous grade of DMSO for preparing the initial stock solution.

  • Gentle Warming: Gently warm the solution to 37°C to aid dissolution. Avoid excessive heat, which could degrade the compound.

  • Sonication: Use a sonicator to help break down particles and enhance dissolution.

  • Prepare a More Dilute Stock Solution: If solubility issues persist, try preparing a lower concentration stock solution.

Issue 2: Precipitation in Cell Culture Medium

Symptom: A precipitate forms in the cell culture flask or plate after adding the Retusin working solution.

Possible Causes:

  • "Solvent Shock": Rapidly diluting a concentrated DMSO stock solution into an aqueous cell culture medium can cause the hydrophobic compound to precipitate.

  • Final Concentration Exceeds Aqueous Solubility: The final concentration of Retusin in the cell culture medium is higher than its solubility limit in that aqueous environment.

  • Interaction with Media Components: Retusin may interact with components in the cell culture medium, such as proteins in fetal bovine serum (FBS), leading to precipitation over time.

  • Temperature Changes: Moving plates from a warm incubator to a cooler microscope stage can sometimes cause less soluble compounds to precipitate.

Solutions:

  • Serial Dilution: Instead of adding the concentrated DMSO stock directly to the final volume of media, perform a serial dilution. First, dilute the stock into a small volume of pre-warmed media, mix thoroughly, and then add this intermediate dilution to the rest of the media.

  • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible (ideally ≤ 0.1%) to minimize its effect on both the cells and compound solubility.[2]

  • Pre-warm Media: Always use cell culture media that has been pre-warmed to 37°C before adding the Retusin solution.

  • Serum Concentration: If using a serum-containing medium, consider if the serum concentration is affecting solubility. In some cases, proteins in serum can help to keep hydrophobic compounds in solution.

  • Vehicle Control: Always include a vehicle control in your experiments. This consists of the same concentration of DMSO (or the solvent used) in the cell culture medium without the Retusin. This will help you to distinguish the effects of the compound from the effects of the solvent.

Data Presentation

Table 1: Estimated Solubility of Retusin in Common Laboratory Solvents
SolventEstimated SolubilityNotes
Dimethyl Sulfoxide (DMSO)HighThe recommended solvent for stock solutions. Anhydrous DMSO is preferred.
EthanolModerateMay be suitable for some applications, but lower solubility than DMSO.
MethanolModerateSimilar to ethanol, can be used as an alternative to DMSO in some cases.
AcetoneModerateCan dissolve flavonoids, but less commonly used for cell culture applications.
AcetonitrileLow to ModeratePrimarily used in analytical chemistry (e.g., HPLC).
Water / Physiological BuffersVery LowRetusin is poorly soluble in aqueous solutions. Direct dissolution is not recommended.

Note: This table provides estimated solubility based on the general properties of O-methylated flavonols. Empirical determination of solubility in your specific experimental conditions is recommended.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Retusin Stock Solution in DMSO

Materials:

  • Retusin (Standard) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Calculate the required mass of Retusin: The molecular weight of Retusin (C₁₉H₁₈O₇) is approximately 358.34 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 358.34 g/mol = 0.0035834 g = 3.58 mg

  • Weigh the Retusin powder: Carefully weigh out the calculated amount of Retusin powder using an analytical balance in a sterile environment (e.g., a laminar flow hood).

  • Dissolve in DMSO: Add the weighed Retusin powder to a sterile amber tube. Add the calculated volume of anhydrous DMSO (in this case, 1 mL).

  • Aid Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, gently warm the tube to 37°C for a few minutes and/or sonicate until the solution is clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes to protect from light and avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Protocol 2: Treating Cultured Cells with Retusin

Materials:

  • 10 mM Retusin stock solution in DMSO

  • Cultured cells in appropriate flasks or plates

  • Pre-warmed complete cell culture medium

  • Sterile pipettes and filtered pipette tips

Procedure:

  • Determine Final Concentration: Decide on the final concentrations of Retusin you want to test in your experiment.

  • Prepare Working Solutions:

    • It is recommended to prepare an intermediate dilution of the Retusin stock solution in pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM, you can add 1 µL of the 10 mM stock solution to 1 mL of medium.

    • Important: To avoid "solvent shock," add the small volume of the DMSO stock solution to the larger volume of pre-warmed medium while gently swirling.

  • Prepare Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the same volume of cell culture medium as used for the highest concentration of Retusin.

  • Cell Treatment:

    • Remove the existing medium from your cultured cells.

    • Add the prepared working solutions of Retusin (and the vehicle control) to the respective wells or flasks.

  • Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Downstream Analysis: After the incubation period, proceed with your planned experimental analysis (e.g., cell viability assay, western blotting, qPCR).

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_treatment Cell Treatment Protocol weigh 1. Weigh Retusin Powder dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve aid_dissolution 3. Vortex / Gentle Warming / Sonication dissolve->aid_dissolution aliquot 4. Aliquot and Store at -20°C / -80°C aid_dissolution->aliquot prepare_working 1. Prepare Working Solutions in Pre-warmed Media aliquot->prepare_working Use Aliquoted Stock treat_cells 3. Add Solutions to Cultured Cells prepare_working->treat_cells vehicle_control 2. Prepare Vehicle Control (DMSO in Media) vehicle_control->treat_cells incubate 4. Incubate for Desired Time treat_cells->incubate analyze 5. Perform Downstream Analysis incubate->analyze

Caption: Experimental Workflow for Retusin Preparation and Cell Treatment.

signaling_pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway Retusin Retusin PI3K PI3K Retusin->PI3K Inhibition IKK IKK Retusin->IKK Inhibition Raf Raf Retusin->Raf Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Effects Cellular Effects (↓ Proliferation, ↑ Apoptosis, ↓ Inflammation) mTOR->Cell_Effects modulates IκBα IκBα IKK->IκBα inhibits degradation NFkB NF-κB IκBα->NFkB sequesters in cytoplasm NFkB->Cell_Effects modulates Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Effects modulates

Caption: Potential Signaling Pathways Modulated by Retusin.

References

Optimizing "Retusin" Concentration for Cell Culture Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Retusin": The term "Retusin" is not commonly found in scientific literature. This guide addresses two potential interpretations of your query: Rituximab , a monoclonal antibody targeting CD20, and Rutin , a natural flavonoid compound. Both are utilized in cell culture experiments and their names bear some resemblance to "Retusin." We have provided comprehensive guidance for both compounds.

Part 1: Optimizing Rituximab Concentration

Rituximab is a chimeric monoclonal antibody that targets the CD20 antigen present on the surface of B-lymphocytes.[1] Its primary mechanisms of action in cell culture include complement-dependent cytotoxicity (CDC), antibody-dependent cellular cytotoxicity (ADCC), and the direct induction of apoptosis.[1][2] Optimizing its concentration is critical for achieving desired experimental outcomes while minimizing off-target effects.

Frequently Asked Questions (FAQs) about Rituximab

Q1: What is the primary mechanism of action of Rituximab in vitro?

A1: Rituximab primarily works through three mechanisms:

  • Complement-Dependent Cytotoxicity (CDC): Upon binding to CD20, Rituximab's Fc region recruits C1q, initiating the classical complement cascade, which leads to the formation of the membrane attack complex (MAC) and subsequent cell lysis.[3]

  • Antibody-Dependent Cellular Cytotoxicity (ADCC): Rituximab-coated B-cells are recognized and destroyed by immune effector cells, such as natural killer (NK) cells.

  • Direct Apoptosis Induction: Rituximab can directly trigger programmed cell death by cross-linking CD20 molecules, which can downregulate survival pathways like the Raf-MEK-ERK signaling cascade.[3]

Q2: Which cell lines are suitable for Rituximab experiments?

A2: Cell lines expressing the CD20 antigen are appropriate. Commonly used models include B-cell lymphoma lines such as Raji, Ramos, and Daudi, as well as cell lines derived from chronic lymphocytic leukemia (CLL).

Q3: How does Rituximab affect intracellular signaling?

A3: Rituximab can inhibit the B-cell receptor (BCR) signaling cascade, affecting downstream molecules like Lyn, Syk, PLCγ2, Akt, and ERK. It can also induce apoptosis through a p38 mitogen-activated protein kinase (MAPK)-dependent mechanism.

Troubleshooting Guide for Rituximab Experiments

Q1: I'm not observing significant cell death after Rituximab treatment. What could be the issue?

A1:

  • Low CD20 Expression: The target cell line may have low or variable CD20 expression. It is advisable to confirm CD20 levels via flow cytometry.

  • Ineffective Cross-linking: For some direct apoptotic effects, cross-linking of the antibody may be necessary. This can be achieved by using a secondary antibody.

  • Absence of Effector Components: For CDC and ADCC assays, the necessary components (complement-active serum or effector cells like NK cells) must be present in the culture. Standard cell culture conditions often lack these.

  • Cellular Resistance: Some cell lines may exhibit resistance to Rituximab-mediated apoptosis due to the upregulation of anti-apoptotic proteins like Bcl-2.

Q2: I'm seeing high variability in my cytotoxicity assays with Rituximab. What are the possible causes?

A2:

  • Inconsistent Effector Cell to Target Cell (E:T) Ratio: For ADCC assays, maintaining a consistent E:T ratio is crucial for reproducible results.

  • Variable Complement Activity: The activity of the serum used as a complement source can vary between batches. It's recommended to pre-screen serum batches for consistent activity.

  • Cell Clumping: B-cell lines can grow in clumps, which may affect their uniform exposure to Rituximab and effector cells. Ensure a single-cell suspension before plating.

Data Presentation: Effective Concentrations of Rituximab
Cell LineAssay TypeEffective Concentration/EC50Reference
RajiCDCEC50: 24 ng/mL
RamosCDCEC50: 82 ng/mL
DaudiADCCEffective range: 0.000977 to 1 µg/mL
RajiADCCEffective range: up to 1 µg/mL
Chronic Lymphocytic Leukemia (CLL) cellsApoptosis Induction10 µg/mL (in vitro)
RajiADCCOptimal concentration for blocking CD20: 10-50 µg/mL
Raji and D430BCytotoxicity (with Saporin-S6 conjugate)IC50: 0.1-0.3 nM
Granta-519 (MCL)Cytotoxicity (with Alisertib)IC50 of Alisertib lowered to 12.5 nM in the presence of 0.95 µM Ibrutinib
JeKo-1 (MCL)Cytotoxicity (with Alisertib)IC50 of Alisertib: 3.01 nM
Experimental Protocol: Complement-Dependent Cytotoxicity (CDC) Assay
  • Cell Preparation: Culture CD20-positive target cells (e.g., Raji) to mid-log phase. Harvest, wash, and resuspend the cells in a suitable assay buffer at a concentration of 1 x 10^6 cells/mL.

  • Antibody Dilution: Prepare a serial dilution of Rituximab in the assay buffer.

  • Assay Setup: In a 96-well plate, add 50 µL of the cell suspension to each well. Add 50 µL of the diluted Rituximab to the respective wells. Include a no-antibody control.

  • Complement Addition: Add a source of active complement, such as normal human serum (NHS), to a final concentration of 10-25%.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2-4 hours.

  • Viability Assessment: Determine cell viability using a suitable assay, such as the LDH release assay or a fluorescent live/dead stain followed by flow cytometry.

  • Data Analysis: Calculate the percentage of specific lysis for each Rituximab concentration and plot a dose-response curve to determine the EC50 value.

Visualization: Rituximab Signaling Pathways

Rituximab_Signaling cluster_membrane Cell Membrane cluster_cdc CDC Pathway cluster_apoptosis Direct Apoptosis Pathway cluster_bcr BCR Signaling Inhibition Rituximab Rituximab CD20 CD20 Rituximab->CD20 Binds C1q C1q Rituximab->C1q Recruits p38_MAPK p38 MAPK CD20->p38_MAPK Activates CD20->Inhibition Inhibits BCR B-Cell Receptor (BCR) MAC Membrane Attack Complex (MAC) C1q->MAC Activates Complement Cascade Cell_Lysis_CDC Cell Lysis MAC->Cell_Lysis_CDC Caspase_Activation Caspase Activation p38_MAPK->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis BCR_Signaling BCR Signaling (Lyn, Syk, Akt, ERK) Cell_Survival Cell Survival & Proliferation BCR_Signaling->Cell_Survival Inhibition->BCR_Signaling

Caption: Rituximab-mediated signaling pathways.

Part 2: Optimizing Rutin Concentration

Rutin is a bioflavonoid with reported anticancer properties, including the induction of apoptosis and cell cycle arrest in various cancer cell lines. It modulates several key signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways.

Frequently Asked Questions (FAQs) about Rutin

Q1: How does Rutin exert its anticancer effects?

A1: Rutin's anticancer activity is attributed to several mechanisms, including:

  • Induction of Apoptosis: Rutin can trigger both intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) apoptotic pathways.

  • Cell Cycle Arrest: It can cause cell cycle arrest, often at the G2/M phase.

  • Modulation of Signaling Pathways: Rutin is known to inhibit pro-survival signaling pathways like PI3K/Akt/mTOR and modulate MAPK signaling.

  • Antioxidant and Anti-inflammatory Effects: These properties may also contribute to its overall anticancer effects.

Q2: Is Rutin soluble in standard cell culture media?

A2: Rutin has low aqueous solubility, which can be a challenge. It is often dissolved in a solvent like DMSO before being diluted in cell culture medium. It's crucial to include a vehicle control (medium with the same concentration of DMSO) in your experiments.

Q3: What are the typical effective concentrations of Rutin in cell culture?

A3: The effective concentration of Rutin can vary significantly depending on the cell line and the experimental endpoint. IC50 values for cytotoxicity have been reported to range from approximately 29 µM to over 350 µM.

Troubleshooting Guide for Rutin Experiments

Q1: I'm not observing the expected cytotoxic effects of Rutin. What could be wrong?

A1:

  • Solubility Issues: Rutin may have precipitated out of the culture medium. Ensure it is fully dissolved in the stock solution and that the final concentration of the solvent (e.g., DMSO) is not toxic to the cells.

  • Concentration and Incubation Time: The concentration may be too low, or the incubation time too short for your specific cell line. A thorough dose-response and time-course experiment is recommended.

  • Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivities to Rutin. It's possible your chosen cell line is relatively resistant.

Q2: My vehicle control (DMSO) is showing some cytotoxicity. What should I do?

A2:

  • Reduce DMSO Concentration: The final concentration of DMSO in the culture medium should generally be kept below 0.5%, and ideally below 0.1%, to minimize its toxic effects.

  • Perform a DMSO Toxicity Curve: Determine the maximum non-toxic concentration of DMSO for your specific cell line by performing a dose-response experiment with the vehicle alone.

Data Presentation: Effective Concentrations of Rutin
Cell LineAssay TypeIC50/Effective ConcentrationReference
HCT116 (Colon Cancer)Cytotoxicity (XTT)IC50: 354.2 µM
SW480 (Colon Cancer)CytotoxicityIC50: 125 mM (Note: This value from the source seems unusually high and may be a typographical error, likely intended to be µM)
LoVo (Colon Cancer)CytotoxicityIC50: 29.1 µM
HT-29 (Colon Cancer)Apoptosis InductionUp to 200 µM
HepG2 (Liver Cancer)CytotoxicityIC50: 52.7 µM
RPMI-7951 (Melanoma)CytotoxicityIC50: 64.49 µM
SK-MEL-28 (Melanoma)CytotoxicityIC50: 47.44 µM
MCF-7 (Breast Cancer)CytotoxicityIC50: 45.6 µM
MDA-MB-231 & MCF-7 (Breast Cancer)Inhibition of Migration & Invasion0.3 - 1 µM
786-O (Renal Cancer)CytotoxicityIC50: 45.2 µM
Experimental Protocol: MTT Assay for Cell Viability
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Rutin (and a vehicle control) in complete culture medium. Replace the existing medium with the medium containing the different concentrations of Rutin.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Visualization: Rutin Signaling Pathways

Rutin_Signaling cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway Rutin Rutin PI3K PI3K Rutin->PI3K Inhibits Ras_Raf Ras/Raf Rutin->Ras_Raf Modulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival MEK MEK Ras_Raf->MEK ERK ERK MEK->ERK Apoptosis_MAPK Apoptosis ERK->Apoptosis_MAPK

Caption: Key signaling pathways modulated by Rutin.

General Experimental Protocols and Workflows

Protocol: Dose-Response Experiment for Optimal Concentration Determination

This protocol provides a general framework for determining the optimal concentration of a test compound.

  • Cell Seeding: Based on the growth rate of your cell line, determine the optimal seeding density that will ensure cells are in the logarithmic growth phase at the time of analysis. Seed the cells in a 96-well plate and allow them to attach overnight.

  • Compound Preparation: Prepare a high-concentration stock solution of your test compound in a suitable solvent (e.g., DMSO). Perform a serial dilution of the stock solution in complete culture medium to create a range of working concentrations. It is common to use a 10-point dilution series.

  • Cell Treatment: Remove the medium from the cells and replace it with the medium containing the various concentrations of your compound. Include a vehicle-only control and a no-treatment control.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours). The optimal incubation time may need to be determined empirically.

  • Endpoint Assay: At the end of the incubation period, perform an assay to measure the desired biological response. This could be a cytotoxicity assay (MTT, LDH), a proliferation assay, or a specific functional assay.

  • Data Analysis: Plot the response (e.g., % viability) against the log of the compound concentration. Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine key parameters such as the IC50 or EC50.

Visualization: Experimental Workflow for Concentration Optimization

Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Acquisition & Analysis A Select Cell Line & Determine Seeding Density B Prepare Stock Solution of Test Compound A->B C Seed Cells in 96-well Plate D Prepare Serial Dilutions (Dose Range) C->D E Treat Cells with Compound & Controls D->E F Incubate for Defined Period (e.g., 48h) E->F G Perform Endpoint Assay (e.g., MTT, LDH) F->G H Measure Signal (e.g., Absorbance) G->H I Plot Dose-Response Curve & Calculate IC50/EC50 H->I

Caption: General workflow for concentration optimization.

References

Technical Support Center: Retusin Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided here is based on general knowledge of flavonoid chemistry. "Retusin" is not a standard chemical name found in the scientific literature. We assume it is a flavonoid compound and provide guidance based on the general principles of flavonoid stability. For specific guidance, please provide the CAS number or IUPAC name of your compound.

Frequently Asked Questions (FAQs)

Q1: My Retusin solution is changing color and showing reduced activity. What could be the cause?

A1: Discoloration and loss of activity in flavonoid solutions are often indicative of degradation. Several factors can contribute to this, including:

  • pH: Flavonoids are often unstable in neutral to alkaline conditions.[1]

  • Exposure to Light: Many flavonoids are photosensitive and can degrade upon exposure to UV or even visible light.

  • Temperature: Elevated temperatures can accelerate the degradation of flavonoids.[1]

  • Oxygen: Dissolved oxygen can lead to oxidative degradation of the flavonoid structure.

  • Solvent: The choice of solvent can significantly impact stability. Some solvents may promote degradation pathways.[1]

Q2: What is the optimal pH for storing a Retusin solution?

A2: Generally, acidic pH conditions (pH 2.5-3.5) tend to increase the stability of flavonoids.[1] It is recommended to prepare a stock solution in an acidic buffer if compatible with your experimental design. However, the optimal pH can vary depending on the specific structure of the flavonoid.

Q3: Can I autoclave my Retusin solution to sterilize it?

A3: Autoclaving is generally not recommended for flavonoid solutions. The high temperature and pressure will likely cause significant degradation. Filter sterilization using a 0.22 µm filter is a safer alternative.

Q4: How should I store my Retusin stock solution?

A4: For optimal stability, stock solutions should be stored at low temperatures (e.g., 4°C for short-term or -20°C to -80°C for long-term storage) and protected from light by using amber vials or wrapping the container in aluminum foil.[2] It is also advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Rapid Degradation of Retusin in Aqueous Solution

This guide will help you troubleshoot and mitigate the rapid degradation of Retusin in your experiments.

Caption: Troubleshooting workflow for Retusin instability.

Issue 2: Poor Solubility of Retusin

If you are facing challenges in dissolving Retusin, consider the following factors that affect the solubility of flavonoids.

center Factors Affecting Retusin Solubility ph pH center->ph solvent Solvent Polarity center->solvent temp Temperature center->temp particle_size Particle Size center->particle_size cosolvents Co-solvents center->cosolvents stabilizers Stabilizing Agents center->stabilizers

Caption: Key factors influencing Retusin solubility.

Data on Retusin Stability

The following tables present hypothetical data on Retusin stability under various conditions. These are intended to serve as a guide for your experimental design.

Table 1: Effect of pH on Retusin Stability at 25°C

pHSolventIncubation Time (hours)Retusin Remaining (%)
3.00.1 M Citrate Buffer2498.5
5.00.1 M Acetate Buffer2492.1
7.40.1 M Phosphate Buffer2465.3
9.00.1 M Borate Buffer2430.7

Table 2: Effect of Temperature on Retusin Stability in pH 4.0 Buffer

Temperature (°C)Incubation Time (days)Retusin Remaining (%)
4799.2
25788.4
37775.1
50752.9

Table 3: Effect of Stabilizing Agents on Retusin Stability at pH 7.4 and 25°C

Stabilizing Agent (Concentration)Incubation Time (hours)Retusin Remaining (%)
None4845.2
Ascorbic Acid (0.1%)4885.7
β-Cyclodextrin (1%)4892.3
PEG-400 (5%)4878.9

Experimental Protocols

Protocol 1: Assessing Retusin Stability by HPLC

This protocol outlines a general method for evaluating the stability of Retusin under different conditions using High-Performance Liquid Chromatography (HPLC).

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis HPLC Analysis cluster_data Data Analysis prep_stock Prepare Retusin Stock Solution prep_samples Prepare Samples under Different Conditions (pH, Temp, Light) prep_stock->prep_samples incubate Incubate Samples for Defined Time Points prep_samples->incubate take_aliquots Take Aliquots at t=0, 2, 4, 8, 24 hours incubate->take_aliquots hplc_analysis Analyze Aliquots by HPLC take_aliquots->hplc_analysis quantify Quantify Retusin Peak Area hplc_analysis->quantify calc_remaining Calculate % Retusin Remaining vs. t=0 quantify->calc_remaining plot_data Plot % Remaining vs. Time calc_remaining->plot_data

Caption: Workflow for Retusin stability assessment using HPLC.

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of Retusin (e.g., 10 mg/mL) in a suitable organic solvent like DMSO or ethanol.

  • Sample Preparation: Dilute the stock solution into different aqueous buffers (e.g., pH 3, 5, 7.4, 9) to a final concentration of 100 µg/mL. Prepare separate sets of samples to test for temperature and light stability. For light stability, expose one set to a controlled light source while keeping a control set in the dark.

  • Incubation: Incubate the samples at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used for flavonoids.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at the λmax of Retusin (if unknown, a photodiode array detector can be used to determine it).

    • Injection Volume: 20 µL.

  • Data Analysis: Integrate the peak area of Retusin at each time point. Calculate the percentage of Retusin remaining relative to the t=0 sample.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol is for assessing the antioxidant activity of your Retusin solution, which can be an indicator of its integrity.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727).

    • Prepare a series of dilutions of your Retusin solution in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each Retusin dilution to different wells.

    • Add 100 µL of the DPPH solution to each well.

    • Include a control with 100 µL of methanol instead of the Retusin solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

For further assistance, please provide more specific details about the issues you are encountering in your experiments.

References

Technical Support Center: Troubleshooting Poor Peak Shape of Retusin in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Retusin. This guide provides detailed troubleshooting steps and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to poor peak shape.

Frequently Asked Questions (FAQs)

Q1: My Retusin peak is tailing. What are the most common causes?

A1: Peak tailing for flavonoids like Retusin is often due to secondary interactions with the stationary phase, issues with the mobile phase, or column problems. Specific causes include:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based C18 column can interact with the polar functional groups of Retusin, causing tailing.[1][2]

  • Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to the ionization of Retusin or silanol groups, increasing unwanted interactions.[3][4]

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[1]

  • Mass Overload: Injecting a sample that is too concentrated can lead to peak tailing.

Q2: I am observing peak fronting for my Retusin standard. What should I investigate?

A2: Peak fronting is less common than tailing but can significantly affect quantification. The primary causes to investigate are:

  • Sample Overload: Injecting too much analyte mass or volume can saturate the column, leading to a distorted peak shape where the front is less steep than the back.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the injection point, resulting in a fronting peak.

  • Low Column Temperature: In some cases, a column temperature that is too low can contribute to peak fronting.

Q3: Can the column temperature affect the peak shape of Retusin?

A3: Yes, column temperature is a critical parameter in HPLC that can influence peak shape, retention time, and selectivity.

  • Improved Peak Shape: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper, more symmetrical peaks.

  • Reduced Retention Time: Higher temperatures typically result in shorter retention times as the analyte has more kinetic energy and interacts less with the stationary phase.

  • Temperature Gradients: Inconsistent temperature between the mobile phase and the column can cause peak distortion. It is advisable to use a column oven to maintain a stable and uniform temperature.

Troubleshooting Guides

Guide 1: Resolving Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing for Retusin.

Step 1: Evaluate the Mobile Phase

  • pH Adjustment: For flavonoids like Retusin, using an acidic mobile phase can suppress the ionization of both the analyte and residual silanol groups on the column, thereby reducing peak tailing.

  • Buffer Concentration: Ensure adequate buffering capacity (typically 10-25 mM) to maintain a consistent pH throughout the analysis.

Mobile Phase ModifierRecommended ConcentrationEffect on Peak Shape
Formic Acid0.1% (v/v)Suppresses silanol interactions, leading to more symmetrical peaks for flavonoids.
Acetic Acid0.1% - 1% (v/v)An alternative to formic acid for pH control.

Step 2: Check for Column Issues

  • Column Flushing: If you suspect column contamination, flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol).

  • Guard Column: If a guard column is in use, replace it, as it may be contaminated.

  • Column Replacement: If the column is old or has been used extensively, it may be degraded and require replacement.

Step 3: Optimize Injection Parameters

  • Reduce Sample Concentration: Dilute the sample to check for mass overload.

  • Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase to ensure compatibility.

Guide 2: Correcting Peak Fronting

This guide outlines the steps to troubleshoot and correct peak fronting.

Step 1: Address Sample Overload

  • Reduce Injection Volume: Decrease the volume of sample injected onto the column.

  • Dilute the Sample: Lower the concentration of the Retusin standard or sample.

Step 2: Ensure Solvent Compatibility

  • Match Sample Solvent to Mobile Phase: The ideal sample solvent is the mobile phase itself. If a different solvent must be used due to solubility constraints, it should be weaker than the mobile phase.

ParameterRecommendationRationale
Injection Volume1-10 µL (analytical scale)Smaller volumes minimize band broadening and the risk of overload.
Sample ConcentrationPrepare a dilution series (e.g., 1:10, 1:100)Helps determine if peak fronting is concentration-dependent.
Sample SolventDissolve in mobile phase or a weaker solventPrevents distortion of the peak shape at the beginning of the separation.

Step 3: Adjust System Parameters

  • Increase Column Temperature: A moderate increase in column temperature (e.g., from 25°C to 35°C) can sometimes improve peak shape.

Experimental Protocols

Protocol 1: HPLC Method for Retusin Analysis

This protocol provides a starting point for the HPLC analysis of Retusin, based on general methods for flavonoids.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    Time (min) % Solvent B
    0 20
    20 80
    25 80
    25.1 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Diode array detection (DAD) scanning for the absorbance maximum of Retusin (flavonoids typically absorb between 250-380 nm).

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the Retusin standard or sample extract in the initial mobile phase composition (80% Solvent A, 20% Solvent B). Filter through a 0.45 µm syringe filter before injection.

Visual Troubleshooting Workflows

Below are logical diagrams to guide the troubleshooting process for poor peak shape of Retusin.

PeakTailingWorkflow start Peak Tailing Observed check_mobile_phase Is mobile phase pH acidic (e.g., 0.1% Formic Acid)? start->check_mobile_phase adjust_ph Adjust mobile phase to be acidic and re-inject check_mobile_phase->adjust_ph No check_column Is the column old or potentially contaminated? check_mobile_phase->check_column Yes adjust_ph->start Re-evaluate end_good Peak Shape Improved adjust_ph->end_good flush_column Flush column with strong solvent. Replace guard column if present. check_column->flush_column Yes check_concentration Is the sample concentration high? check_column->check_concentration No flush_column->start Re-evaluate flush_column->end_good dilute_sample Dilute sample and re-inject check_concentration->dilute_sample Yes replace_column Replace analytical column check_concentration->replace_column No dilute_sample->start Re-evaluate dilute_sample->end_good replace_column->end_good end_bad Problem Persists: Consider system issues replace_column->end_bad

Caption: Troubleshooting workflow for peak tailing of Retusin.

PeakFrontingWorkflow start Peak Fronting Observed check_overload Is sample concentration high or injection volume large? start->check_overload reduce_load Reduce injection volume or dilute sample and re-inject check_overload->reduce_load Yes check_solvent Is the sample solvent stronger than the mobile phase? check_overload->check_solvent No reduce_load->start Re-evaluate end_good Peak Shape Improved reduce_load->end_good change_solvent Dissolve sample in mobile phase or a weaker solvent check_solvent->change_solvent Yes check_temperature Is column temperature low? check_solvent->check_temperature No change_solvent->start Re-evaluate change_solvent->end_good increase_temp Increase column temperature (e.g., to 35°C) and re-inject check_temperature->increase_temp Yes end_bad Problem Persists: Check for column voids or system dead volume check_temperature->end_bad No increase_temp->start Re-evaluate increase_temp->end_good

Caption: Troubleshooting workflow for peak fronting of Retusin.

References

Technical Support Center: Minimizing Retusin Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice to minimize the degradation of Retusin, a flavonoid compound, during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is Retusin and why is its degradation a concern?

A1: Retusin (5-Hydroxy-3,7,3',4'-tetramethoxyflavone) is a naturally occurring O-methylated flavonoid found in various plants.[1] Like other flavonoids, it is investigated for its potential biological activities. Degradation is a significant concern because it can lead to the loss of the compound, resulting in inaccurate quantification, reduced biological activity in extracts, and the appearance of unknown peaks in analytical profiles, ultimately compromising experimental results and their reproducibility.

Q2: What are the primary factors that cause Retusin degradation?

A2: The stability of flavonoids like Retusin is influenced by several factors, including:

  • Temperature: High temperatures can accelerate degradation, especially for thermolabile flavonoids.[2][3] Oven-drying at high temperatures can cause more degradation than methods like freeze-drying or shade-drying.[2]

  • pH: Flavonoids are generally more stable in slightly acidic to neutral conditions (pH 4-7).[4] Alkaline conditions can cause significant and rapid degradation.

  • Light: Exposure to UV or broad-spectrum light can cause significant photodegradation.

  • Oxidation: The phenolic hydroxyl groups in flavonoids are susceptible to oxidation, which can be catalyzed by enzymes (e.g., polyphenol oxidases) present in fresh plant material or by the presence of metal ions and oxygen.

  • Enzymes: Endogenous enzymes released when plant cells are ruptured can degrade flavonoids.

Q3: What are the best practices for storing plant material before Retusin extraction?

A3: To prevent enzymatic and chemical degradation, fresh plant material should be processed as quickly as possible after harvesting. If immediate extraction is not possible, samples should be stored at low temperatures. Freeze-drying (lyophilization) is often the preferred method for long-term storage and sample pretreatment as it minimizes thermal degradation and preserves flavonoid content better than convection or microwave drying.

Q4: Can I add stabilizers to my samples to prevent Retusin degradation?

A4: Yes, adding stabilizers can be very effective:

  • Antioxidants: Ascorbic acid (Vitamin C) or butylated hydroxytoluene (BHT) can be added to extraction solvents to prevent oxidative degradation.

  • Chelating Agents: EDTA can be used to sequester metal ions that catalyze oxidation reactions.

  • Acidification: Using a slightly acidic extraction solvent (e.g., methanol (B129727) with 0.1% formic acid) can improve the stability of flavonoids.

Q5: How should I store my extracted Retusin samples or stock solutions?

A5: For optimal stability, store extracted samples and stock solutions under the following conditions:

  • Temperature: Store at -20°C or -80°C for long-term stability.

  • Light Protection: Use amber-colored vials or wrap containers in aluminum foil to protect from light.

  • Inert Atmosphere: For highly purified Retusin or long-term storage, consider flushing vials with an inert gas like nitrogen or argon to displace oxygen.

  • Aliquoting: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Troubleshooting Step
Low Retusin Yield in Extract Thermal Degradation: High temperatures used during sample drying or extraction (e.g., Soxhlet).1. Use freeze-drying for sample preparation.2. Opt for lower-temperature extraction methods like maceration or ultrasound-assisted extraction (UAE).
Oxidative Degradation: Presence of oxygen or catalytic metal ions.1. Add an antioxidant like ascorbic acid (0.1% w/v) to the extraction solvent.2. Consider adding a chelating agent like EDTA.
Inappropriate Solvent pH: Use of neutral or alkaline solvents.1. Use a slightly acidic extraction solvent (e.g., methanol with 0.1% formic acid).
Appearance of Unknown Peaks in HPLC/LC-MS Degradation Products: Retusin may have degraded into smaller or modified compounds during preparation or storage.1. Review the entire sample preparation workflow for exposure to light, high temperatures, or extreme pH.2. Prepare fresh samples under protected conditions (low light, on ice).3. Perform a forced degradation study to identify potential degradation products.
Inconsistent Results Between Experiments Stock Solution Degradation: The Retusin stock solution may be degrading over time due to improper storage.1. Aliquot stock solutions to avoid repeated freeze-thaw cycles.2. Store stock solutions at -20°C or -80°C in amber vials.3. Prepare fresh stock solutions more frequently.
Photodegradation: Inconsistent exposure to light during sample handling.1. Standardize the protocol to perform all steps under low-light conditions or use amber-colored labware.

Data Presentation: Factors Affecting Flavonoid Stability

The following table summarizes key parameters based on general flavonoid chemistry, which should be applied to Retusin sample preparation.

ParameterRecommended ConditionRationale & Reference
pH 4.0 - 7.0Flavonoids are generally most stable in slightly acidic to neutral environments and degrade rapidly in alkaline conditions.
Temperature < 40°C for processing; -20°C to -80°C for storageElevated temperatures accelerate oxidation and hydrolysis. Low temperatures are critical for long-term stability.
Light Protect from UV and broad-spectrum lightPhotodegradation is a significant degradation pathway for flavonoids. Use amber vials or cover with foil.
Atmosphere Minimize oxygen exposurePhenolic hydroxyl groups are prone to oxidation. Use deoxygenated solvents or store under inert gas.
Additives Antioxidants (e.g., Ascorbic Acid) Chelating Agents (e.g., EDTA)Prevents oxidative degradation by scavenging free radicals or sequestering catalytic metal ions.

Experimental Protocols

Protocol 1: Optimized Extraction of Retusin from Plant Material

This protocol integrates best practices to minimize degradation during extraction.

  • Sample Pre-treatment:

    • Harvest fresh plant material and immediately flash-freeze in liquid nitrogen to halt enzymatic activity.

    • Lyophilize (freeze-dry) the material until completely dry.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh size) to increase extraction efficiency.

  • Solvent Preparation:

    • Prepare the extraction solvent: 80% Methanol in water containing 0.1% Formic Acid (v/v) and 0.1% Ascorbic Acid (w/v).

    • Degas the solvent by sonicating for 15 minutes before use to remove dissolved oxygen.

  • Extraction (Ultrasound-Assisted Extraction - UAE):

    • Perform all steps under dim or yellow light.

    • Add 1 gram of powdered plant material to an amber-colored flask.

    • Add 20 mL of the prepared extraction solvent.

    • Place the flask in an ultrasonic bath with temperature control set to 30°C.

    • Sonicate for 30 minutes. Excessive sonication time or power can generate heat and radicals, causing degradation.

  • Sample Clarification:

    • Centrifuge the extract at 4,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

  • Storage:

    • If not analyzing immediately, cap the vial, flush with nitrogen gas, and store at -80°C.

Protocol 2: Preparation of Retusin Stock and Working Solutions
  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh 1.0 mg of purified Retusin standard.

    • Dissolve in 1.0 mL of HPLC-grade methanol in an amber vial.

    • Vortex briefly until fully dissolved.

  • Storage and Handling:

    • Aliquot the stock solution into several small-volume amber microcentrifuge tubes.

    • Store the aliquots at -20°C.

    • When needed, retrieve a single aliquot and allow it to thaw on ice. Avoid repeated freeze-thaw cycles for the same aliquot.

  • Working Solution Preparation:

    • Dilute the stock solution to the desired concentration using an appropriate solvent (e.g., mobile phase for HPLC analysis).

    • Prepare working solutions fresh daily and keep them on ice or in an autosampler cooled to 4°C during analysis.

Visualizations

G Key Factors in Retusin Degradation Retusin Stable Retusin Degraded Degradation Products Retusin->Degraded Hydrolysis, Rearrangement Retusin->Degraded Photodegradation Retusin->Degraded Hydrolysis Retusin->Degraded Oxidation Retusin->Degraded Enzymatic Degradation Temp High Temperature Light UV/Visible Light pH Alkaline pH (>7) Oxidation Oxygen / Metal Ions Enzymes Endogenous Enzymes G Representative Flavonoid-Modulated Signaling Pathway (PI3K/Akt) GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Retusin Flavonoids (e.g., Retusin) Retusin->PI3K Inhibition Retusin->Akt Inhibition

References

Technical Support Center: Retusin (Standard) Interference in Analytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Retusin is an O-methylated flavonol, a type of flavonoid compound.[1] While flavonoids like Retusin are of significant interest to researchers for their potential biological activities, their chemical structure can lead to interference in common analytical assays.[2][3] This guide is designed to help researchers, scientists, and drug development professionals identify and troubleshoot potential assay interference caused by Retusin. The information provided is based on the known interference patterns of flavonoids as a class of compounds and should be used as a proactive measure to ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What is Retusin and why might it interfere with my assays?

Retusin is a flavonoid, specifically an O-methylated flavonol.[1] Like other flavonoids, its structure contains chemical motifs that can interact with assay components in a non-specific manner, leading to misleading results. Potential interference mechanisms include fluorescence quenching, autofluorescence, and interactions with reagents in colorimetric assays.[4]

Q2: What are the most common types of analytical assays where Retusin might cause interference?

Based on the behavior of similar flavonoid compounds, Retusin has the potential to interfere with:

  • Fluorescence-Based Assays: Due to the possibility of autofluorescence or fluorescence quenching.

  • Enzymatic Assays: Retusin may exhibit non-specific inhibition or interfere with detection systems that rely on colorimetric or fluorometric readouts.

  • Protein Quantification Assays: Particularly colorimetric assays like the BCA (Bicinchoninic Acid) and Lowry assays, where the reducing potential of flavonoids can interfere with the chemistry of the assay.

  • ELISA (Enzyme-Linked Immunosorbent Assay): Interference can occur through various mechanisms, including non-specific binding or effects on the enzymatic reporter system.

Q3: How can I proactively test if Retusin is interfering in my specific assay?

It is highly recommended to perform control experiments early in your research. Key control experiments include:

  • Autofluorescence/Quenching Control: Measure the fluorescence of Retusin alone in your assay buffer at the excitation and emission wavelengths of your assay.

  • Enzyme Activity Control: In enzymatic assays, test the effect of Retusin on the enzyme's activity in the absence of your test substrate or in a counterscreen with an unrelated enzyme.

  • Standard Curve Control: In protein assays or other quantitative assays, spike a known concentration of Retusin into your standard curve to see if it causes a shift.

  • Sample Matrix Control for ELISA: A "spike and recovery" experiment, where a known amount of the target analyte is added to a sample containing Retusin, can help determine if the sample matrix is interfering with detection.

Troubleshooting Guides

Fluorescence-Based Assays

Issue 1: My fluorescence signal is unexpectedly low in the presence of Retusin.

  • Possible Cause: Fluorescence Quenching. Retusin may be absorbing the excitation energy from your fluorophore and dissipating it as heat rather than light, a phenomenon known as fluorescence quenching. This can lead to false-negative or underestimated results.

  • Troubleshooting Steps:

    • Perform a Quenching Control Experiment: Mix your fluorophore with varying concentrations of Retusin in your assay buffer and measure the fluorescence. A dose-dependent decrease in signal indicates quenching.

    • Consult the Stern-Volmer Equation: For a more in-depth analysis, a Stern-Volmer plot can help characterize the quenching mechanism.

    • Consider Alternative Fluorophores: If quenching is significant, consider using a fluorophore with a different excitation and emission spectrum that is less likely to be quenched by Retusin.

Issue 2: I am observing a high background signal in my fluorescence assay.

  • Possible Cause: Autofluorescence. Retusin itself may be fluorescent at the excitation and emission wavelengths of your assay, leading to a high background signal and potentially false-positive results.

  • Troubleshooting Steps:

    • Measure Retusin's Autofluorescence: Prepare solutions of Retusin at the concentrations used in your experiment in the assay buffer. Measure the fluorescence at your assay's excitation and emission wavelengths.

    • Subtract Background Fluorescence: If the autofluorescence is consistent, you may be able to subtract the signal from your experimental wells.

    • Shift to Longer Wavelengths: Interference from autofluorescence is often more pronounced at shorter wavelengths. If possible, use red-shifted fluorophores.

Enzymatic Assays

Issue: My enzyme's activity is significantly lower than expected.

  • Possible Cause: Non-specific Enzyme Inhibition. Flavonoids can inhibit enzymes through various non-specific mechanisms, including aggregation, redox cycling, or reacting with the enzyme's amino acid residues. This may not be due to specific binding at the active site.

  • Troubleshooting Steps:

    • Vary Enzyme Concentration: A true competitive inhibitor's IC50 value should be independent of the enzyme concentration. If the IC50 changes with enzyme concentration, non-specific inhibition may be occurring.

    • Include a Detergent: Adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) can help disrupt aggregates, a common cause of non-specific inhibition.

    • Perform a Counterscreen: Test Retusin against an unrelated enzyme to check for promiscuous inhibition.

    • Spike and Recovery Experiment: Add a known amount of active enzyme to your sample containing Retusin. If the recovered activity is lower than expected, it suggests the presence of an inhibitor.

Protein Quantification Assays (BCA & Lowry)

Issue: My protein concentration measurements are unexpectedly high.

  • Possible Cause: Interference with Assay Chemistry. Both the BCA and Lowry assays rely on the reduction of Cu2+ to Cu1+ by proteins. Flavonoids, including potentially Retusin, can also reduce Cu2+, leading to an overestimation of the protein concentration.

  • Troubleshooting Steps:

    • Analyze Retusin in Assay Buffer: Prepare a solution of Retusin in your sample buffer at the same concentration as in your experimental samples and run it through the protein assay. A significant color change indicates interference.

    • Protein Precipitation: Use a method like acetone (B3395972) or trichloroacetic acid (TCA) precipitation to separate the protein from interfering substances like Retusin before performing the assay.

    • Use an Alternative Assay: The Bradford protein assay is based on a different principle (Coomassie dye binding to protein) and may be less susceptible to interference from reducing agents.

Data Presentation

Table 1: Potential Interference of Flavonoids in Common Protein Assays

Assay TypeInterfering Substance ClassTypical Problematic ConcentrationObserved EffectReference
BCA AssayReducing AgentsAs low as 5 mM DTTOverestimation of protein concentration
Lowry AssayCompounds with Cysteine, Tyrosine, Tryptophan residues, PhenolsVariesOverestimation of protein concentration

Disclaimer: This table provides examples of interference from substances with similar chemical properties to flavonoids. The actual interference from Retusin may vary.

Experimental Protocols

Protocol 1: Assessing Autofluorescence of Retusin
  • Prepare a stock solution of Retusin in a suitable solvent (e.g., DMSO).

  • Create a dilution series of Retusin in the assay buffer to be used in your experiment.

  • Include a "buffer only" blank control.

  • Dispense the solutions into the wells of a microplate suitable for fluorescence measurements (e.g., a black plate).

  • Read the plate using a fluorescence plate reader at the same excitation and emission wavelengths as your primary assay.

  • Subtract the average fluorescence of the "buffer only" blank from the Retusin-containing wells to determine the autofluorescence.

Protocol 2: Acetone Precipitation to Remove Interfering Substances
  • To your protein sample, add four times the sample volume of ice-cold (-20°C) acetone.

  • Vortex the mixture and incubate for at least 60 minutes at -20°C.

  • Centrifuge at 13,000-15,000 x g for 10 minutes to pellet the protein.

  • Carefully decant the supernatant, which contains the interfering substances.

  • Allow the protein pellet to air-dry for approximately 30 minutes to evaporate any residual acetone.

  • Resuspend the protein pellet in a buffer compatible with your downstream application.

Visualizations

TroubleshootingWorkflow Start Unexpected Assay Result (e.g., low signal, high background) CheckInterference Suspect Retusin Interference? Start->CheckInterference ControlExpt Perform Control Experiments: - Autofluorescence/Quenching - Spike & Recovery - Standard Curve with Retusin CheckInterference->ControlExpt Yes NoInterference Interference Unlikely. Troubleshoot other assay parameters. CheckInterference->NoInterference No InterferenceConfirmed Interference Confirmed? ControlExpt->InterferenceConfirmed Mitigate Implement Mitigation Strategy: - Subtract background - Change fluorophore - Precipitate protein - Use alternative assay InterferenceConfirmed->Mitigate Yes InterferenceConfirmed->NoInterference No End Proceed with Optimized Assay Mitigate->End

Caption: A general workflow for troubleshooting potential assay interference from Retusin.

FluorescenceQuenching cluster_0 Normal Fluorescence cluster_1 Fluorescence Quenching by Retusin Fluorophore_Ground Fluorophore (Ground State) Fluorophore_Excited Fluorophore (Excited State) Fluorophore_Ground->Fluorophore_Excited Absorption Light_Out Emitted Fluorescence Fluorophore_Excited->Fluorophore_Ground Fluorescence Light_In Excitation Light Fluorophore_Ground_Q Fluorophore (Ground State) Fluorophore_Excited_Q Fluorophore (Excited State) Fluorophore_Ground_Q->Fluorophore_Excited_Q Absorption No_Light_Out No/Reduced Fluorescence Retusin Retusin Fluorophore_Excited_Q->Retusin Energy Transfer Retusin->Fluorophore_Ground_Q Quenching Light_In_Q Excitation Light

Caption: Simplified diagram illustrating the mechanism of fluorescence quenching.

BCA_Interference cluster_0 Standard BCA Assay cluster_1 BCA Assay with Retusin Interference Protein Protein Cu1 Cu¹⁺ Protein->Cu1 reduces Cu2 Cu²⁺ Cu2->Cu1 Purple Purple Complex (Signal) Cu1->Purple BCA BCA Reagent BCA->Purple Protein_I Protein Cu1_I Cu¹⁺ Protein_I->Cu1_I reduces Retusin_I Retusin Retusin_I->Cu1_I also reduces Cu2_I Cu²⁺ Cu2_I->Cu1_I Purple_I Increased Purple Complex (Falsely High Signal) Cu1_I->Purple_I BCA_I BCA Reagent BCA_I->Purple_I

Caption: Mechanism of Retusin interference in the BCA protein assay.

References

Technical Support Center: Retusin (O-methylated Flavonol)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with Retusin in aqueous buffers.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and solutions to common problems related to Retusin precipitation in experimental settings.

FAQs

Q1: Why is my Retusin precipitating in my aqueous buffer?

A1: Retusin is an O-methylated flavonol. The methylation of hydroxyl groups on the flavonoid structure increases its lipophilicity (fat-solubility) and consequently decreases its solubility in aqueous solutions.[1][2] When a concentrated stock solution of Retusin, typically dissolved in an organic solvent, is diluted into an aqueous buffer, the Retusin molecules may aggregate and precipitate out of the solution if their concentration exceeds their solubility limit in the final aqueous environment.

Q2: What is the recommended solvent for dissolving Retusin?

A2: For in vitro biological assays, the most common and recommended solvent for initially dissolving Retusin is dimethyl sulfoxide (B87167) (DMSO).[3][4][5] A concentrated stock solution should be prepared in DMSO first, which can then be further diluted into your aqueous experimental buffer or cell culture medium.

Q3: What is a safe final concentration of DMSO for my cell-based experiments?

A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. Generally, a final DMSO concentration of 0.1% to 0.5% is considered safe for most cell lines. However, it is crucial to perform a vehicle control experiment (treating cells with the same concentration of DMSO as used in the highest Retusin concentration group) to ensure that the solvent does not affect cell viability or the experimental outcome.

Q4: I am still observing precipitation even after using DMSO. What can I do?

A4: If precipitation persists, consider the following troubleshooting steps:

  • Decrease the final concentration of Retusin: Your target concentration may be too high for its solubility in the final buffer.

  • Optimize the dilution method: When diluting the DMSO stock, add it to your pre-warmed aqueous buffer or medium dropwise while gently vortexing or swirling. This rapid dispersion can prevent localized high concentrations that lead to precipitation.

  • Use solubilizing agents (excipients): For challenging cases, incorporating excipients like cyclodextrins can significantly enhance the aqueous solubility of flavonoids by forming inclusion complexes.

Q5: Can the pH of my buffer affect Retusin's solubility?

A5: Yes, the pH of the aqueous buffer can influence the solubility of flavonoids. Many flavonoids possess acidic hydroxyl groups, and their solubility can increase at a higher pH. For Retusin (5-hydroxy-3,3′,4′,7-tetramethoxyflavone), the single hydroxyl group may influence its solubility in a pH-dependent manner. However, any pH adjustments must be compatible with the stability of Retusin and the requirements of your experimental system (e.g., physiological pH for cell culture).

Data Presentation

Table 1: Physicochemical Properties of Retusin (flavonol)

PropertyValueSource
IUPAC Name 2-(3,4-dimethoxyphenyl)-5-hydroxy-3,7-dimethoxychromen-4-one
CAS Number 1245-15-4
Molecular Formula C₁₉H₁₈O₇
Molecular Weight 358.34 g/mol
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone
XLogP3 3.5

Table 2: Recommended Solvent Concentrations for In Vitro Experiments

Solvent/ReagentRecommended ConcentrationNotes
DMSO (Stock Solution) 1-10 mMPrepare a concentrated stock in 100% cell culture grade DMSO.
DMSO (Final Working Solution) ≤ 0.5% (v/v)Aim for the lowest possible concentration. Always include a vehicle control.
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) 1:1 or 1:2 molar ratio (Retusin:CD)Can be used to prepare an inclusion complex to enhance aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of Retusin Stock and Working Solutions for In Vitro Assays

This protocol is based on established methods for structurally similar tetramethoxyflavones.

Objective: To prepare a clear, sterile working solution of Retusin in an aqueous buffer or cell culture medium for in vitro experiments.

Materials:

  • Retusin (solid powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes

  • Aqueous buffer or cell culture medium, pre-warmed to 37°C

Procedure:

  • Prepare a Concentrated Stock Solution (e.g., 10 mM in DMSO):

    • Under sterile conditions (e.g., in a laminar flow hood), weigh out the appropriate amount of Retusin powder. For a 10 mM stock solution, this would be 3.58 mg of Retusin per 1 mL of DMSO.

    • Transfer the weighed Retusin to a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO.

    • Vortex the tube thoroughly until the Retusin is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Prepare the Final Working Solution:

    • Determine the final concentration of Retusin needed for your experiment.

    • Calculate the volume of the DMSO stock solution required. To maintain a final DMSO concentration of ≤ 0.1%, you would add 1 µL of the 10 mM stock solution to 999 µL of your aqueous buffer for a final Retusin concentration of 10 µM.

    • Add the calculated volume of the Retusin stock solution dropwise to the pre-warmed aqueous buffer or cell culture medium while gently swirling the tube. This ensures rapid and even dispersion.

    • Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of buffer or medium.

    • Use the final working solution immediately in your experiment.

Visualizations

experimental_workflow Workflow for Preparing Retusin Working Solution cluster_stock Stock Solution Preparation (Sterile) cluster_working Working Solution Preparation weigh 1. Weigh Retusin Powder add_dmso 2. Add 100% DMSO (e.g., to make 10 mM stock) weigh->add_dmso dissolve 3. Vortex / Sonicate until fully dissolved add_dmso->dissolve store 4. Aliquot and Store at -20°C / -80°C dissolve->store dilute 6. Dilute DMSO stock into buffer (e.g., 1:1000 for 10 µM) store->dilute pre_warm 5. Pre-warm aqueous buffer / medium to 37°C pre_warm->dilute mix 7. Mix gently but thoroughly dilute->mix use 8. Use immediately in experiment mix->use troubleshooting_workflow Troubleshooting Retusin Precipitation start Start: Retusin precipitates in aqueous buffer check_dmso Is final DMSO concentration ≤ 0.5%? start->check_dmso check_retusin_conc Is Retusin concentration as low as feasible? check_dmso->check_retusin_conc Yes adjust_dmso Adjust dilution to lower final DMSO concentration check_dmso->adjust_dmso No check_mixing Was stock added slowly to pre-warmed buffer with gentle mixing? check_retusin_conc->check_mixing Yes lower_retusin_conc Lower final Retusin concentration check_retusin_conc->lower_retusin_conc No consider_excipients Consider advanced methods: - Cyclodextrin complexation - Other solubilizing agents check_mixing->consider_excipients Yes improve_mixing Improve dilution technique check_mixing->improve_mixing No resolved Issue Resolved consider_excipients->resolved adjust_dmso->check_dmso lower_retusin_conc->check_retusin_conc improve_mixing->check_mixing

References

Technical Support Center: Improving the Bioavailability of Retusin in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at enhancing the bioavailability of Retusin.

FAQs and Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

I. Low and Variable Oral Bioavailability of Retusin

Question: We are observing very low and highly variable plasma concentrations of Retusin after oral gavage in our mouse model. What are the potential causes and solutions?

Answer:

Low and variable oral bioavailability is a common challenge for flavonoids like Retusin, which is an O-methylated flavonol. The primary reasons often relate to its physicochemical properties and physiological processing.

  • Poor Aqueous Solubility: Retusin, being a flavonoid, is expected to have low water solubility, which limits its dissolution in the gastrointestinal (GI) fluid, a prerequisite for absorption.

  • Extensive First-Pass Metabolism: After absorption, Retusin likely undergoes significant metabolism in the intestine and liver by Phase I and Phase II enzymes. This metabolic transformation can inactivate the compound and facilitate its rapid excretion.

  • Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump Retusin back into the GI lumen, reducing its net absorption.

  • Experimental Variability: Inconsistent oral gavage technique, stress in the animals, and variability in food intake can also contribute to inconsistent results.

Troubleshooting Steps:

  • Characterize Physicochemical Properties: If not already done, determine the aqueous solubility and lipophilicity (LogP) of your Retusin sample. This will help in selecting an appropriate formulation strategy.

  • Formulation Enhancement:

    • Nanoformulations: Encapsulating Retusin in nanoemulsions or solid lipid nanoparticles (SLNs) can significantly improve its solubility and absorption.

    • Cyclodextrin Complexation: Complexing Retusin with cyclodextrins can enhance its aqueous solubility and stability in the GI tract.

  • Co-administration with Absorption Enhancers: Consider co-administering Retusin with known inhibitors of P-glycoprotein (e.g., piperine) or Phase II metabolism, but be aware of potential confounding effects on your study's primary outcomes.

  • Standardize Experimental Procedures: Ensure all personnel are thoroughly trained in oral gavage to minimize variability and stress to the animals. Standardize feeding protocols, as the presence of food can affect the absorption of lipophilic compounds.

II. Formulation and Administration Issues

Question: Our Retusin nanoemulsion formulation appears unstable and separates before we can administer it. How can we improve its stability?

Answer:

Nanoemulsion stability is critical for consistent dosing. Instability, often observed as phase separation or creaming, can arise from several factors.

  • Inappropriate Surfactant/Co-surfactant Ratio: The choice and concentration of surfactants and co-surfactants are crucial for stabilizing the oil-in-water or water-in-oil droplets.

  • Suboptimal Homogenization: Insufficient energy input during homogenization can lead to larger droplet sizes that are less stable.

  • Ostwald Ripening: The growth of larger droplets at the expense of smaller ones over time can lead to instability.

Troubleshooting Steps:

  • Optimize Surfactant System: Systematically screen different pharmaceutically acceptable surfactants and co-surfactants (e.g., Tween 80, Span 80, PEG 400) at various ratios to find the optimal combination for your oil phase.

  • Refine Homogenization Process: Increase the homogenization time or pressure. For high-pressure homogenization, multiple cycles can improve droplet size uniformity and stability.

  • Characterize Your Formulation: Regularly measure droplet size, polydispersity index (PDI), and zeta potential of your nanoemulsion. A small droplet size (typically <200 nm), low PDI (<0.3), and a zeta potential of at least ±30 mV are indicative of a stable formulation.

  • Storage Conditions: Store the nanoemulsion at a suitable temperature and protect it from light, as these factors can affect stability.

III. Analytical and Bioanalytical Challenges

Question: We are having difficulty detecting and quantifying Retusin in plasma samples using HPLC-UV. The peaks are small and the baseline is noisy. What can we do to improve our method?

Answer:

Sensitive and reliable quantification of the analyte in biological matrices is fundamental for pharmacokinetic studies.

  • Low Plasma Concentrations: Due to poor bioavailability, the concentration of Retusin in plasma may be below the limit of detection (LOD) of your current method.

  • Matrix Effects: Components in the plasma can interfere with the analysis, leading to a noisy baseline and ion suppression if using mass spectrometry.

  • Inefficient Extraction: The protein precipitation or liquid-liquid extraction method may not be efficiently recovering Retusin from the plasma.

Troubleshooting Steps:

  • Optimize Sample Preparation:

    • Extraction Method: Test different protein precipitation solvents (e.g., acetonitrile (B52724), methanol) and liquid-liquid extraction solvent systems to maximize the recovery of Retusin.

    • Solid-Phase Extraction (SPE): For cleaner samples and higher concentration factors, develop an SPE method.

  • Enhance HPLC-UV Sensitivity:

    • Wavelength Selection: Ensure you are monitoring at the wavelength of maximum absorbance (λmax) for Retusin.

    • Injection Volume: Increase the injection volume if possible without compromising peak shape.

    • Mobile Phase Optimization: Adjust the mobile phase composition and pH to improve peak shape and resolution.

  • Consider Alternative Detectors: If sensitivity remains an issue, consider using a more sensitive detector such as a fluorescence detector (if Retusin is fluorescent) or a mass spectrometer (LC-MS/MS), which offers superior sensitivity and selectivity.

Quantitative Data Summary

Due to the limited availability of published data specifically for Retusin, the following tables provide representative data for structurally related and well-studied flavonoids, such as Rutin and Quercetin, to serve as a practical reference. Researchers should determine the specific properties of their Retusin sample.

Table 1: Physicochemical Properties of Retusin and Related Flavonoids

PropertyRetusin (Predicted/Known)Rutin (Analogue)Quercetin (Analogue)
Chemical Formula C₁₉H₁₈O₇[1]C₂₇H₃₀O₁₆C₁₅H₁₀O₇
Molar Mass ( g/mol ) 358.34[1]610.52302.24
Aqueous Solubility Predicted to be low~0.13 g/L[2]Very low
Solubility in Organic Solvents Soluble in DMSO[3]Soluble in ethanol (B145695) (~0.5 wt%) and pyridine (B92270) (~37 wt%)[2]Soluble in ethanol and acetone
LogP (Predicted) > 2.5 (hydrophobic)0.861.48

Disclaimer: Data for Rutin and Quercetin are provided as representative examples for flavonoids. The actual properties of Retusin should be experimentally determined.

Table 2: Representative Oral Pharmacokinetic Parameters of Flavonoids in Rats

ParameterRutin (Oral Gavage)Quercetin (Oral Gavage)
Dose (mg/kg) 34.8611.13
Cmax (mg/L) 1.546 ± 0.1881.127 ± 0.329
Tmax (h) 1.00.333 (with a secondary peak at 6 h)
AUC (mg·h/L) Data not specifiedData not specified

Disclaimer: These pharmacokinetic parameters are for Rutin and Quercetin and will differ for Retusin. This table illustrates the typical magnitude of values seen for flavonoids with low oral bioavailability.

Experimental Protocols

Protocol 1: Preparation of Retusin-Loaded Nanoemulsion

This protocol describes a high-energy emulsification method for preparing an oil-in-water (O/W) nanoemulsion of Retusin.

Materials:

  • Retusin

  • Oil phase (e.g., medium-chain triglycerides, olive oil)

  • Surfactant (e.g., Tween 80, Cremophor EL)

  • Co-surfactant (e.g., PEG 400, Transcutol P)

  • Purified water

  • High-pressure homogenizer or ultrasonicator

Procedure:

  • Solubility Determination: Determine the solubility of Retusin in various oils, surfactants, and co-surfactants to select the most appropriate components.

  • Preparation of Oil Phase: Dissolve a predetermined amount of Retusin in the selected oil phase. Gentle heating may be required to facilitate dissolution.

  • Preparation of Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water.

  • Formation of Coarse Emulsion: Add the oil phase to the aqueous phase dropwise while stirring at a moderate speed using a magnetic stirrer.

  • Homogenization:

    • High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a set pressure (e.g., 15,000 psi).

    • Ultrasonication: Alternatively, sonicate the coarse emulsion using a probe sonicator at a specific amplitude and time. Ensure the sample is kept in an ice bath to prevent overheating.

  • Characterization: Analyze the resulting nanoemulsion for droplet size, PDI, and zeta potential.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines the procedure for an oral pharmacokinetic study of a Retusin formulation in rats.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Retusin formulation

  • Oral gavage needles (18-20 gauge)

  • Syringes

  • Anesthetic (e.g., isoflurane)

  • Blood collection tubes (e.g., with K2-EDTA)

  • Centrifuge

  • Materials for plasma storage (-80°C freezer)

Procedure:

  • Animal Acclimatization and Fasting: Acclimate the rats for at least one week before the experiment. Fast the animals overnight (10-12 hours) with free access to water before dosing.

  • Dosing:

    • Weigh each rat to calculate the precise dose volume. The maximum recommended oral gavage volume is 10 mL/kg.

    • Administer the Retusin formulation via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Common blood collection sites include the facial vein or saphenous vein. The retro-orbital sinus can also be used, but often requires anesthesia.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Retusin in the plasma samples using a validated HPLC-UV or LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

Protocol 3: HPLC-UV Method for Quantification of Retusin in Plasma

This protocol provides a general framework for developing an HPLC-UV method for Retusin quantification.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile phase solvents (e.g., HPLC-grade acetonitrile and water with 0.1% formic acid)

  • Retusin analytical standard

  • Internal standard (IS)

  • Plasma samples from the pharmacokinetic study

  • Solvents for extraction (e.g., acetonitrile)

Procedure:

  • Preparation of Standard and Quality Control (QC) Samples: Prepare stock solutions of Retusin and the IS in a suitable solvent (e.g., methanol (B129727) or DMSO). Spike blank plasma with known concentrations of Retusin to prepare calibration standards and QC samples.

  • Sample Extraction:

    • To a 100 µL plasma sample, add the IS.

    • Add 300 µL of cold acetonitrile to precipitate the proteins.

    • Vortex for 1 minute and then centrifuge (e.g., at 13,000 rpm for 10 minutes).

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase and inject it into the HPLC system.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often a good starting point for flavonoids.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: The λmax of Retusin.

    • Column Temperature: 25-30°C.

  • Method Validation: Validate the method for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Bioanalysis & Data Processing solubility Solubility Screening (Oil, Surfactant) prep Nanoformulation Preparation solubility->prep char Physicochemical Characterization (Size, PDI, Zeta) prep->char dosing Oral Gavage in Animal Model (Rat/Mouse) char->dosing blood Serial Blood Sampling dosing->blood plasma Plasma Separation blood->plasma hplc HPLC-UV/LC-MS Quantification plasma->hplc pk Pharmacokinetic Analysis (Cmax, Tmax, AUC) hplc->pk bioavailability Bioavailability Calculation pk->bioavailability

Caption: Workflow for developing and evaluating a Retusin nanoformulation.

Bioavailability_Challenges cluster_challenges Barriers to Retusin Oral Bioavailability cluster_solutions Potential Solutions cluster_outcome Desired Outcome solubility Poor Aqueous Solubility nano Nanoformulations (Nanoemulsions, SLNs) solubility->nano cyclo Cyclodextrin Complexation solubility->cyclo metabolism First-Pass Metabolism inhibitors Co-administration with Inhibitors metabolism->inhibitors efflux P-gp Efflux efflux->inhibitors outcome Improved Bioavailability nano->outcome cyclo->outcome inhibitors->outcome

Caption: Challenges and strategies for improving Retusin's oral bioavailability.

References

Validation & Comparative

A Comparative Analysis of the Therapeutic Efficacy of Retusin and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of flavonoid research, both Retusin (also known as Luteolin 7-methyl ether) and Quercetin have emerged as compounds of significant interest for their potential therapeutic applications, particularly in oncology. While Quercetin has been extensively studied, revealing a broad spectrum of biological activities, data on Retusin remains comparatively limited, necessitating a careful and nuanced comparison of their efficacy. This guide provides an objective overview of the available experimental data for both compounds, focusing on their anticancer properties, effects on cellular signaling pathways, and overall therapeutic potential.

Quantitative Analysis of Cytotoxicity

A critical measure of the anticancer potential of a compound is its ability to inhibit the proliferation of cancer cells, often quantified by the half-maximal inhibitory concentration (IC50). While extensive data is available for Quercetin across a multitude of cancer cell lines, direct IC50 values for Retusin are not widely reported in the current scientific literature. However, data for its parent compound, Luteolin, can provide some insight into its potential potency.

CompoundCancer Cell LineIC50 (µM)Exposure Time (h)Reference
Quercetin A549 (Lung)8.6524[1]
A549 (Lung)7.9648[1]
A549 (Lung)5.1472[1]
H69 (Lung)14.224[1]
H69 (Lung)10.5748[1]
H69 (Lung)9.1872
HT29 (Colon)~7572
MDA-MB-468 (Breast)55-
MCF-7 (Breast)17.2-
CT26 (Colon)>12024, 48, 72
LNCaP (Prostate)>120 (24h), ~100 (48h), ~80 (72h)24, 48, 72
MOLT-4 (Leukemia)~80 (24h), ~60 (48h), ~40 (72h)24, 48, 72
Raji (Lymphoma)~100 (24h), ~80 (48h), ~60 (72h)24, 48, 72
Luteolin (Parent compound of Retusin) A431 (Squamous cell)19-
Lung carcinoma12-
HT-29 (Colon)20-60 (concentration-dependent decrease in DNA synthesis)-
GLC4 (Lung)40.9-
COLO 320 (Colon)32.5-
MES-SA/Dx5 (Sarcoma)2048

Mechanisms of Action: A Head-to-Head Comparison

Both Quercetin and Luteolin (as a proxy for Retusin) exert their anticancer effects through the modulation of multiple cellular processes, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

Induction of Apoptosis

Quercetin has been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. Experimental evidence indicates that Quercetin treatment leads to:

  • An increase in the expression of pro-apoptotic proteins such as Bax, Bad, and Bid.

  • A decrease in the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1.

  • Activation of caspases, including caspase-3, -8, and -9.

  • Release of cytochrome c from the mitochondria.

  • Increased expression of death receptors like FAS and FADD.

Luteolin , similarly, triggers apoptosis via the mitochondrial pathway. Studies on Luteolin have demonstrated:

  • A decrease in mitochondrial membrane potential.

  • Increased levels of mitochondrial Ca2+.

  • Upregulation of Bax and downregulation of Bcl-2.

  • Release of cytochrome c.

  • Activation of caspase-9 and caspase-3.

  • Increased nuclear fragmentation and DNA fragmentation, which are hallmarks of apoptosis.

Cell Cycle Arrest

Both flavonoids have been observed to halt the progression of the cell cycle in cancerous cells, preventing their proliferation.

Quercetin can induce cell cycle arrest at different phases depending on the cancer cell type. For instance, it has been shown to cause G2/M phase arrest in T47D breast cancer cells and S and G2/M phase arrest in MDA-MB-231 triple-negative breast cancer cells. This is often achieved by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).

Luteolin has also been reported to induce cell cycle arrest at various checkpoints. For example, it causes G1 arrest in HT-29 colon cancer cells by inhibiting CDK2 and CDK4 activity. In other cell lines, such as human hepatoma cells, it induces G0/G1 arrest, while in lung squamous carcinoma cells, it leads to S-phase arrest. In esophageal carcinoma cells, Luteolin treatment resulted in G2/M phase arrest.

Modulation of Cellular Signaling Pathways

The anticancer activities of Quercetin and Luteolin are underpinned by their ability to interfere with key signaling pathways that regulate cell growth, survival, and proliferation.

Quercetin is known to modulate a wide array of signaling pathways, including:

  • PI3K/Akt/mTOR Pathway: Quercetin can inhibit this crucial survival pathway, leading to decreased cell proliferation and increased apoptosis.

  • MAPK/ERK Pathway: It can activate the MAPK/ERK pathway, which, in some contexts, can lead to apoptosis.

  • Wnt/β-catenin Pathway: Quercetin has been shown to inhibit this pathway, which is often dysregulated in cancer.

  • p53 Signaling: It can activate the tumor suppressor p53, leading to cell cycle arrest and apoptosis.

  • NF-κB Pathway: Quercetin can inhibit the pro-inflammatory and pro-survival NF-κB signaling pathway.

  • JAK/STAT Pathway: It has been shown to regulate the JAK/STAT pathway, which is involved in cell proliferation and survival.

Luteolin also targets several critical signaling cascades:

  • PI3K/Akt/mTOR Pathway: Luteolin has been shown to block the PI3K/Akt/mTOR signaling pathway in a dose-dependent manner.

  • MAPK Pathway: It can modulate the MAPK signaling pathway, contributing to its apoptotic effects.

  • Notch Signaling: Luteolin has been found to inhibit the Notch signaling pathway in breast cancer cells.

  • STAT3 Signaling: It can inhibit the activation of STAT3, a key transcription factor involved in cancer cell survival and proliferation.

Below is a simplified representation of the experimental workflow for assessing the anticancer effects of these flavonoids.

Experimental_Workflow Cancer Cell Lines Cancer Cell Lines Compound Treatment Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Cell Viability Apoptosis Assay Apoptosis Assay Compound Treatment->Apoptosis Assay Programmed Cell Death Cell Cycle Analysis Cell Cycle Analysis Compound Treatment->Cell Cycle Analysis Proliferation Western Blot Western Blot Compound Treatment->Western Blot Protein Expression Data Analysis Data Analysis MTT Assay->Data Analysis Apoptosis Assay->Data Analysis Cell Cycle Analysis->Data Analysis Western Blot->Data Analysis

Experimental workflow for evaluating anticancer efficacy.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the comparison of Retusin and Quercetin.

Cell Viability (MTT) Assay
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (Quercetin or Retusin) for specified time periods (e.g., 24, 48, 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are then incubated to allow for the conversion of MTT to formazan (B1609692) crystals by metabolically active cells.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Cells are treated with the test compound at the desired concentrations and for the appropriate duration.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis
  • Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated with the compound and then harvested.

  • Fixation: Cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are washed and then stained with a DNA-intercalating dye, such as Propidium Iodide (PI), in the presence of RNase to ensure only DNA is stained.

  • Flow Cytometry: The DNA content of the cells is measured by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis
  • Protein Extraction: Following treatment with the test compound, cells are lysed to extract total proteins.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the proteins of interest (e.g., Bax, Bcl-2, caspases, signaling pathway proteins). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the level of protein expression.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by Quercetin and Luteolin, providing a visual representation of their complex mechanisms of action.

Quercetin_Signaling cluster_Quercetin Quercetin's Impact on Cancer Cell Signaling cluster_Pathways Modulated Signaling Pathways cluster_Outcomes Cellular Outcomes Quercetin Quercetin PI3K_Akt PI3K/Akt Pathway Quercetin->PI3K_Akt Inhibits MAPK MAPK Pathway Quercetin->MAPK Modulates Wnt Wnt/β-catenin Pathway Quercetin->Wnt Inhibits p53 p53 Pathway Quercetin->p53 Activates NFkB NF-κB Pathway Quercetin->NFkB Inhibits Pathway Pathway Outcome Outcome Proliferation Decreased Proliferation PI3K_Akt->Proliferation Promotes Apoptosis Apoptosis MAPK->Apoptosis Can Induce Wnt->Proliferation Promotes p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest NFkB->Proliferation Promotes

Signaling pathways modulated by Quercetin in cancer cells.

Luteolin_Signaling cluster_Luteolin Luteolin's (Retusin's) Impact on Cancer Cell Signaling cluster_Pathways Modulated Signaling Pathways cluster_Outcomes Cellular Outcomes Luteolin Luteolin (Retusin) PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Luteolin->PI3K_Akt_mTOR Inhibits MAPK_Luteolin MAPK Pathway Luteolin->MAPK_Luteolin Modulates Notch Notch Pathway Luteolin->Notch Inhibits STAT3 STAT3 Pathway Luteolin->STAT3 Inhibits Pathway Pathway Outcome Outcome Proliferation_L Decreased Proliferation PI3K_Akt_mTOR->Proliferation_L Promotes Apoptosis_L Apoptosis MAPK_Luteolin->Apoptosis_L Can Induce Notch->Proliferation_L Promotes STAT3->Proliferation_L Promotes CellCycleArrest_L Cell Cycle Arrest

Signaling pathways modulated by Luteolin in cancer cells.

Conclusion

Both Quercetin and Retusin (inferred from data on its parent compound, Luteolin) demonstrate significant potential as anticancer agents. They exhibit cytotoxic effects against a range of cancer cell lines, induce apoptosis, and cause cell cycle arrest through the modulation of multiple critical signaling pathways. Quercetin is a well-documented anticancer compound with a vast body of supporting experimental data. While the direct evidence for Retusin's efficacy is currently limited, the data available for Luteolin suggests a comparable and potentially potent anticancer profile.

For researchers, scientists, and drug development professionals, Quercetin represents a more established candidate for further investigation and potential clinical application due to the extensive preclinical data available. However, the promising, albeit limited, data on Luteolin suggests that Retusin is a worthy subject for future research. Direct comparative studies are crucial to definitively establish the relative efficacy of Retusin and Quercetin and to fully elucidate the therapeutic potential of Retusin as a novel anticancer agent. Further investigation into the specific molecular targets and mechanisms of Retusin is warranted to advance its potential development as a therapeutic.

References

A Comparative Guide to the Validation of an Analytical Method for Retusin Using a Certified Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. A validated analytical method ensures that the measurements are reliable, reproducible, and fit for their intended purpose. This guide provides a comprehensive comparison of a validated versus a non-validated analytical method for the quantification of Retusin, a naturally occurring flavonoid, using a certified reference standard. The validation parameters and acceptance criteria are based on the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Experimental Protocols

A hypothetical High-Performance Liquid Chromatography (HPLC) method for the analysis of Retusin has been developed and subsequently validated. The performance of this validated method is compared against a generic, non-validated HPLC method.

Validated HPLC Method for Retusin

This method has been rigorously evaluated for its performance characteristics according to ICH Q2(R1) guidelines to ensure it is suitable for the quantitative determination of Retusin in a drug substance.[3]

Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II HPLC system or equivalent

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

Standard and Sample Preparation:

  • Certified Retusin Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Retusin certified reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the linear range (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh the sample containing Retusin, dissolve in methanol, and dilute with the mobile phase to a final concentration within the linear range.

Non-Validated HPLC Method

This method represents a basic approach to analysis where the performance characteristics have not been formally evaluated.

Chromatographic Conditions:

  • Instrument: Basic HPLC system

  • Column: Standard C18 column

  • Mobile Phase: Methanol:Water (50:50 v/v)

  • Flow Rate: 1.2 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

Data Presentation: Comparison of Method Performance

The following tables summarize the performance data of the validated method against the expected performance of a non-validated method.

Table 1: System Suitability System suitability testing is performed before each analytical run to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria (Validated Method)Validated Method PerformanceNon-Validated Method (Typical Performance)
Tailing Factor ≤ 2.01.12.5
Theoretical Plates ≥ 200055001500
%RSD of Peak Area (n=6) ≤ 1.0%0.5%3.0%

Table 2: Method Validation Parameters This table compares the key validation parameters for the two methods.

ParameterAcceptance Criteria (Validated Method)Validated Method PerformanceNon-Validated Method (Typical Performance)
Linearity (Correlation Coefficient, r²) ≥ 0.9990.99980.991
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%90.0% - 110.0%
Precision (%RSD - Repeatability) ≤ 1.0%0.7%4.0%
Precision (%RSD - Intermediate) ≤ 2.0%1.2%6.0%
Specificity (Forced Degradation) Peak purity index > 0.999PassNot Performed
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 100.5 µg/mLNot Determined
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.15 µg/mLNot Determined
Robustness %RSD ≤ 2.0% for varied parametersPassNot Performed

Mandatory Visualization

Experimental Workflow for Method Validation

The following diagram illustrates the logical workflow for the validation of the analytical method for Retusin.

G start Start: Define Analytical Method for Retusin protocol Develop Validation Protocol (ICH Q2(R1)) start->protocol system_suitability System Suitability Testing protocol->system_suitability specificity Specificity (Forced Degradation) system_suitability->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Compile Validation Report robustness->report end Validated Method for Routine Use report->end

Caption: Workflow for the validation of an analytical method for Retusin.

Signaling Pathway of Justification for Method Validation

This diagram outlines the rationale behind performing analytical method validation.

G goal Reliable & Accurate Quantification of Retusin validation Analytical Method Validation goal->validation data_integrity Ensures Data Integrity validation->data_integrity regulatory Meets Regulatory Requirements (ICH) validation->regulatory quality Ensures Product Quality & Safety validation->quality decision Informed Decision Making (e.g., Batch Release) data_integrity->decision regulatory->decision quality->decision

Caption: Rationale for performing analytical method validation.

Conclusion

The comparison clearly demonstrates the superiority of a validated analytical method. While a non-validated method might provide a preliminary estimate, it lacks the assurance of reliability, accuracy, and precision. For research, development, and quality control in the pharmaceutical industry, employing a fully validated analytical method, as outlined by ICH guidelines, is not just recommended but essential for ensuring data integrity and regulatory compliance. The use of a certified reference standard is fundamental to this process, providing the benchmark against which the method's accuracy is measured.

References

Retusin vs. Rutin: A Comparative Analysis of Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant properties of two flavonoids, Retusin and Rutin. The information presented is based on available experimental data and established principles of flavonoid structure-activity relationships. This document is intended to serve as a resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Flavonoids are a diverse group of polyphenolic compounds found in plants, renowned for their antioxidant properties. These properties are primarily attributed to their ability to scavenge free radicals, chelate metal ions, and modulate cellular antioxidant defense systems. Rutin (quercetin-3-O-rutinoside) is a well-studied flavonoid glycoside found in numerous fruits and vegetables, including citrus fruits, buckwheat, and apples.[1] Retusin (quercetin-3,3',4',7-tetramethyl ether) is an O-methylated flavonol, a less common derivative of quercetin (B1663063).[2] The structural differences between these two molecules, specifically the glycosylation in Rutin and the methylation in Retusin, are expected to significantly influence their antioxidant capacities.

Chemical Structures

Rutin: A glycoside formed from the flavonol quercetin and the disaccharide rutinose. Retusin: An O-methylated derivative of quercetin, with methyl groups at the 3, 3', 4', and 7 positions.

Quantitative Antioxidant Activity

The antioxidant activities of Retusin and Rutin can be evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of a compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.

CompoundDPPH Radical Scavenging Activity (IC50)ABTS Radical Scavenging Activity (IC50)Ferric Reducing Antioxidant Power (FRAP)
Rutin 5.79 µg/mL[3]16.59 µg/mL[3]480.08 µM Fe(II)/µg[3]
Retusin Data not available in comparative studies. Expected to be significantly higher (lower activity) than Rutin based on structure-activity relationships.Data not available in comparative studies.Data not available in comparative studies.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically at approximately 517 nm.

Procedure:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare various concentrations of the test compounds (Retusin and Rutin) in a suitable solvent.

  • Add a fixed volume of the DPPH solution to each concentration of the test compounds.

  • Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

  • A control sample containing the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+).

Principle: The ABTS radical cation, which has a characteristic blue-green color, is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance is measured spectrophotometrically at approximately 734 nm.

Procedure:

  • Prepare the ABTS radical cation solution by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the test compounds.

  • Add a small volume of each test compound concentration to the diluted ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • A control sample is prepared with the solvent instead of the antioxidant.

  • The percentage of inhibition is calculated, and the IC50 value is determined as in the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: The FRAP assay is based on the reduction of a colorless ferric-tripyridyltriazine complex (Fe³⁺-TPTZ) to a blue-colored ferrous-tripyridyltriazine complex (Fe²⁺-TPTZ) by antioxidants in an acidic medium. The increase in absorbance is measured at 593 nm.

Procedure:

  • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

  • Prepare various concentrations of the test compounds and a series of ferrous sulfate (B86663) solutions for the standard curve.

  • Add the FRAP reagent to the test compounds and standard solutions.

  • Incubate the reaction mixtures at 37°C for a specified time (e.g., 4-30 minutes).

  • Measure the absorbance at 593 nm.

  • The antioxidant capacity is determined by comparing the absorbance change of the samples with that of the ferrous iron standard solutions. The results are expressed as µM Fe(II) equivalents per microgram of the compound.

Antioxidant Signaling Pathways

Flavonoids exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response.

Antioxidant_Signaling_Pathway ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription of Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to Flavonoids Rutin / Retusin Flavonoids->ROS scavenges Flavonoids->Keap1_Nrf2 may promote dissociation

Figure 1. The Nrf2-ARE antioxidant signaling pathway. (Within 100 characters)

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or certain phytochemicals like flavonoids, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant and detoxifying enzymes, leading to their upregulation and enhanced cellular protection.

Experimental Workflow for In Vitro Antioxidant Assays

The general workflow for evaluating the antioxidant activity of compounds like Retusin and Rutin using common in vitro assays is depicted below.

Experimental_Workflow Start Start: Compound Preparation (Retusin & Rutin) DPPH DPPH Assay Start->DPPH ABTS ABTS Assay Start->ABTS FRAP FRAP Assay Start->FRAP Data_Analysis Data Analysis (% Inhibition, IC50, FRAP value) DPPH->Data_Analysis ABTS->Data_Analysis FRAP->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison Conclusion Conclusion Comparison->Conclusion

Figure 2. General workflow for antioxidant activity assessment. (Within 100 characters)

Conclusion

Based on the available evidence, Rutin demonstrates significant antioxidant activity in various in vitro assays. While direct comparative quantitative data for Retusin is limited, the principles of flavonoid structure-activity relationships strongly suggest that its antioxidant capacity is likely lower than that of Rutin. The O-methylation of the hydroxyl groups in Retusin is expected to hinder its ability to donate hydrogen atoms or electrons, which is a primary mechanism of radical scavenging.

For drug development professionals, this comparison highlights the critical role of chemical structure in determining the biological activity of flavonoids. While methylation can sometimes improve bioavailability, it may come at the cost of reduced antioxidant potential. Further research is warranted to obtain direct comparative data for Retusin and to evaluate the in vivo antioxidant efficacy of both compounds, considering their respective metabolic fates.

References

Cross-Validation of Retusin Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of the flavonoid Retusin (Quercetin-3,3',4',7-tetramethylether) is crucial for pharmacokinetic studies, quality control of natural product extracts, and investigating its therapeutic potential. While specific, validated analytical methods for Retusin are not widely published, methods for structurally similar O-methylated flavonoids, particularly quercetin (B1663063) and its derivatives, provide a strong foundation for developing and validating robust quantification assays.

This guide provides a comparative overview of the most applicable analytical techniques for Retusin quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). An Enzyme-Linked Immunosorbent Assay (ELISA) is also discussed as a potential but less readily available method. The information presented is based on established methods for analogous flavonoids and serves as a starting point for method development and validation for Retusin.

Comparative Analysis of Quantification Methods

The choice of analytical method for Retusin quantification will depend on the specific requirements of the study, including the required sensitivity, selectivity, sample matrix, and available instrumentation.

ParameterHPLC-UVLC-MS/MSELISA
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-based detection of precursor and product ions.Antigen-antibody binding with enzymatic signal amplification.
Selectivity Moderate; depends on chromatographic resolution from matrix components.High to Very High; based on specific mass-to-charge ratios and fragmentation patterns.Very High; specific to the target analyte's epitope.
Sensitivity (LOD/LOQ) ng/mL to µg/mL range.pg/mL to ng/mL range.pg/mL to ng/mL range.
Linearity Good (typically R² > 0.99).Excellent (typically R² > 0.995).Good over a defined range.
Precision (%RSD) < 5% for intra- and inter-day assays.< 15% for intra- and inter-day assays.< 10-15% for intra- and inter-day assays.
Accuracy (% Recovery) Typically 95-105%.Typically 85-115%.Typically 80-120%.
Throughput Moderate; dependent on chromatographic run time.Moderate to High; can be improved with UHPLC and multiplexing.High; suitable for screening large numbers of samples.
Matrix Effects Less susceptible than LC-MS/MS.Can be significant; requires careful method development and internal standards.Can be affected by non-specific binding and interfering substances.
Instrumentation Cost Low to Moderate.High.Low (reader); antibody development can be costly and time-consuming.
Method Development Relatively straightforward.More complex; requires optimization of MS parameters.Requires specific antibody development, which is a lengthy and complex process.

Experimental Protocols

Below are detailed, representative methodologies for HPLC-UV and LC-MS/MS that can be adapted for the quantification of Retusin.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of Retusin in plant extracts and pharmaceutical formulations where concentrations are expected to be in the µg/mL range or higher.

a. Sample Preparation (from Talinum triangulare leaves):

  • Air-dry and grind the plant material to a fine powder.

  • Extract a known weight of the powdered sample (e.g., 1 gram) with a suitable solvent such as methanol (B129727) or 70% ethanol, using sonication or maceration.

  • Centrifuge the extract to pellet solid debris.

  • Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.

b. Chromatographic Conditions (Adapted from methods for quercetin derivatives):

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often used for complex samples. For example:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile (B52724) with 0.1% formic acid.

    • A linear gradient from 10% B to 90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV-Vis spectrum of Retusin (Quercetin-3,3',4',7-tetramethylether), which is expected to have absorption maxima around 256 nm and 353 nm. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths.

  • Injection Volume: 20 µL.

c. Quantification:

  • A calibration curve is constructed by injecting a series of known concentrations of a purified Retusin standard.

  • The peak area of Retusin in the sample chromatogram is compared to the calibration curve to determine its concentration.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for quantifying Retusin in complex biological matrices such as plasma or serum, where high sensitivity and selectivity are required.

a. Sample Preparation (from plasma):

  • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled Retusin or a structurally similar flavonoid not present in the sample).

  • Perform protein precipitation by adding 300 µL of cold acetonitrile.

  • Vortex and then centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filter through a 0.22 µm syringe filter before injection.

b. LC-MS/MS Conditions (Adapted from methods for quercetin derivatives):

  • LC System: A UHPLC system for fast and high-resolution separations.

  • Column: A C18 reverse-phase column suitable for UHPLC (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: Similar to HPLC-UV, using water and acetonitrile with 0.1% formic acid in a gradient elution.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for Retusin).

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for Retusin and the internal standard need to be determined by infusing a standard solution into the mass spectrometer.

c. Quantification:

  • A calibration curve is prepared by spiking known amounts of Retusin standard into a blank matrix (e.g., drug-free plasma).

  • The ratio of the peak area of Retusin to the peak area of the internal standard is plotted against the concentration to generate the calibration curve.

Signaling Pathways and Experimental Workflows

The biological activities of Retusin are likely mediated through the modulation of various signaling pathways, similar to its parent compound, quercetin, and other methylated flavonoids. Quercetin is known to influence pathways involved in inflammation, oxidative stress, and cell proliferation, such as the NF-κB, MAPK, and PI3K/Akt pathways.[1]

experimental_workflow sample Sample (e.g., Plant Extract, Plasma) extraction Extraction / Precipitation sample->extraction filtration Filtration (0.22 or 0.45 µm) extraction->filtration hplc HPLC Separation (C18 Column) filtration->hplc High Concentration Samples lcms LC-MS/MS Analysis filtration->lcms Low Concentration / Complex Matrix hplc_uv HPLC-UV Analysis hplc->hplc_uv data_analysis Data Analysis & Quantification lcms->data_analysis hplc_uv->data_analysis

Caption: General experimental workflow for the quantification of Retusin.

signaling_pathway retusin Retusin (O-methylated Quercetin) ros ROS retusin->ros Scavenges nfkb NF-κB Pathway retusin->nfkb Inhibits mapk MAPK Pathway (ERK, JNK, p38) retusin->mapk Modulates pi3k PI3K/Akt Pathway retusin->pi3k Inhibits inflammation Inflammation (e.g., TNF-α, IL-6) nfkb->inflammation apoptosis Apoptosis mapk->apoptosis proliferation Cell Proliferation pi3k->proliferation

Caption: Putative signaling pathways modulated by Retusin.

References

A Comparative Analysis of the Cytotoxic Effects of Rutin on Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic effects of Rutin, a naturally occurring flavonoid, across various cancer cell lines. The data presented is compiled from multiple in vitro studies to offer a consolidated resource for evaluating the anti-cancer potential of this compound. This document includes quantitative cytotoxicity data, detailed experimental methodologies, and visualizations of the key signaling pathways involved.

Quantitative Cytotoxicity Data

The cytotoxic activity of Rutin is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The IC50 values for Rutin have been determined in a variety of cancer cell lines, demonstrating a degree of selective toxicity. The table below summarizes these findings from the cited research.

Cell LineCancer TypeIC50 (µM)Citation
RPMI-7951Melanoma64.49 ± 13.27[1]
SK-MEL-28Melanoma47.44 ± 2.41[1]
786-ORenal Cell Carcinoma> 50[2]
CaskiCervical CancerApprox. 90 (based on dose-dependent effects)[3]
CHMEGliomaNot explicitly stated, but showed dose-dependent cytotoxicity[4]
HeLaCervical CancerNot explicitly stated, but showed dose-dependent cytotoxicity
HT-29Colon CancerNot explicitly stated, but showed cytotoxic effects
SW480Colon CancerNot explicitly stated, but showed cytotoxic effects

Note: The cytotoxic effects of Rutin can vary depending on the cell line, treatment duration, and the specific assay used. The data presented here is for comparative purposes.

Experimental Protocols

The following section details a standard methodology for assessing the cytotoxic effects of Rutin on cancer cell lines, primarily based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the concentration-dependent cytotoxic effect of Rutin on a specific cancer cell line and calculate its IC50 value.

Materials:

  • Cancer cell line of interest

  • Rutin (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Rutin Treatment:

    • Prepare a series of dilutions of Rutin in complete cell culture medium from a stock solution.

    • Remove the old medium from the wells and replace it with the medium containing different concentrations of Rutin. Include a vehicle control (medium with the solvent used to dissolve Rutin) and a negative control (medium only).

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plates for another 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium from each well.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of Rutin using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the concentration of Rutin.

    • Determine the IC50 value from the dose-response curve.

Visualizations

The following diagrams illustrate the experimental workflow for assessing cytotoxicity and the key signaling pathway implicated in Rutin-induced cell death.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Rutin Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cancer cells in a 96-well plate B Incubate for 24h for cell attachment A->B D Treat cells with different concentrations of Rutin B->D C Prepare serial dilutions of Rutin C->D E Incubate for a defined period (e.g., 24h, 48h) D->E F Add MTT solution to each well E->F G Incubate for 3-4h F->G H Dissolve formazan crystals with DMSO G->H I Measure absorbance at 570 nm H->I J Calculate % cell viability I->J K Plot dose-response curve J->K L Determine IC50 value K->L

Caption: Experimental workflow for determining the cytotoxic effects of Rutin using the MTT assay.

Rutin_Apoptosis_Pathway cluster_upstream Upstream Events cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade Rutin Rutin ROS ↑ Reactive Oxygen Species (ROS) Rutin->ROS p53 ↑ p53 expression Rutin->p53 Bax ↑ Bax expression ROS->Bax p53->Bax Bcl2 ↓ Bcl-2 expression p53->Bcl2 CytoC Cytochrome c release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified signaling pathway of Rutin-induced apoptosis in cancer cells.

Mechanism of Action: Induction of Apoptosis

Rutin has been shown to exert its cytotoxic effects primarily through the induction of apoptosis, or programmed cell death, in cancer cells. The underlying mechanism involves the modulation of several key signaling pathways.

One of the principal pathways activated by Rutin is the intrinsic or mitochondrial pathway of apoptosis. This process is often initiated by an increase in intracellular reactive oxygen species (ROS). The accumulation of ROS can lead to the upregulation of the tumor suppressor protein p53.

Activated p53, in turn, modulates the expression of the Bcl-2 family of proteins, leading to an increased ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2). This shift in balance disrupts the mitochondrial membrane potential and triggers the release of cytochrome c from the mitochondria into the cytoplasm.

Cytoplasmic cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, an initiator caspase. Activated caspase-9 subsequently activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates, resulting in the characteristic morphological changes of apoptotic cell death.

In some cancer cell types, Rutin has also been implicated in the modulation of other signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, which are crucial for cell survival and proliferation. Furthermore, in certain cervical cancer cells, Rutin has been shown to downregulate the expression of Notch-1 and Hes-1, contributing to its anti-cancer effects. Rutin has also been found to induce cell cycle arrest, often at the G0/G1 or G2/M phase, further inhibiting cancer cell proliferation.

References

A Comparative Guide to Verifying the Purity of Synthesized Retusin Against a Commercial Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for verifying the purity of synthetically produced Retusin against a high-purity commercial standard. Retusin (5-Hydroxy-3,3′,4′,7-tetramethoxyflavone, CAS No. 1245-15-4) is a naturally occurring O-methylated flavonol with potential antiviral and anti-inflammatory activities.[1] Ensuring the purity of synthesized Retusin is critical for accurate in-vitro and in-vivo studies, as well as for its potential development as a therapeutic agent. This guide outlines detailed experimental protocols for purity assessment using High-Performance Liquid Chromatography (HPLC), and for structural confirmation using Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

Experimental Workflow for Purity Verification

The following diagram illustrates the logical workflow for the comprehensive purity analysis of a synthesized Retusin sample, from initial preparation to final comparison against a certified reference standard.

Purity Verification Workflow for Synthesized Retusin cluster_Synthesis Sample Preparation cluster_Analysis Analytical Techniques cluster_Data Data Analysis and Comparison cluster_Conclusion Conclusion A Synthesized Retusin Batch C Prepare solutions of Synthesized and Standard Retusin in Methanol (B129727) A->C B Commercial Retusin Standard (>99% Purity) B->C D HPLC-UV Analysis C->D E Mass Spectrometry (LC-MS) C->E F NMR Spectroscopy (1H, 13C, 2D) C->F G Determine Purity (% Area) and Retention Time D->G H Confirm Molecular Weight [M+H]+ E->H I Confirm Chemical Structure and Identify Impurities F->I J Compare Data of Synthesized Retusin to Standard G->J H->J I->J K Purity Verification Report J->K

Caption: Workflow for Purity Analysis of Synthesized Retusin.

Experimental Protocols

The following protocols are representative methods for the analysis of Retusin. Instrument parameters may require optimization based on the specific equipment used.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate Retusin from potential impurities and provide a quantitative measure of its purity.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 70% B

      • 25-30 min: 70% to 30% B

      • 30-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm and 340 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the Retusin commercial standard in methanol to a final concentration of 1 mg/mL.

    • Synthesized Sample Solution: Prepare the synthesized Retusin sample in the same manner.

    • Filter both solutions through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity of the synthesized Retusin is determined by the area percentage of the main peak in the chromatogram.

    • Purity (%) = (Area of Retusin Peak / Total Area of all Peaks) x 100

Mass Spectrometry (MS) for Molecular Weight Confirmation

This protocol confirms the molecular weight of the synthesized compound.

  • Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.

  • LC Method: A rapid LC method similar to the HPLC protocol can be used to introduce the sample into the mass spectrometer.

  • MS Parameters:

    • Ionization Mode: Positive ESI.

    • Mass Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Data Analysis: The expected mass for the protonated molecule [M+H]⁺ of Retusin (C₁₉H₁₈O₇, Molecular Weight: 358.34 g/mol ) is approximately 359.1.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure of the synthesized Retusin, confirming the identity and arrangement of atoms.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information on the number and environment of protons.

    • ¹³C NMR: Provides information on the carbon framework.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons to confirm the complete structure.

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized Retusin in 0.5-0.7 mL of the deuterated solvent.

  • Data Analysis: The chemical shifts, coupling constants, and correlations in the NMR spectra of the synthesized sample should be identical to those of the commercial standard.

Data Presentation and Comparison

The following table summarizes hypothetical, yet realistic, data from the analysis of a synthesized batch of Retusin compared to a commercial standard.

Analytical Technique Parameter Commercial Retusin Standard Synthesized Retusin (Batch #SR-20251128) Acceptance Criteria
HPLC-UV Purity (% Area at 254 nm)99.7%99.5%≥ 99.0%
Retention Time (min)18.2518.24± 0.1 min of standard
Mass Spectrometry Molecular Weight ([M+H]⁺)m/z 359.1074m/z 359.1076359.1075 ± 0.005
¹H NMR (400 MHz, CDCl₃) Chemical Shifts (δ, ppm)Conforms to structureConforms to structureSpectra must be superimposable
Impurity SignalsNot detectedTrace signals at δ 1.25 and 3.65 ppm (<0.5%)No significant impurity signals
¹³C NMR (100 MHz, CDCl₃) Number of Signals191919 signals expected
Chemical Shifts (δ, ppm)Conforms to structureConforms to structureSpectra must be superimposable

Objective Comparison

Based on the presented data, the synthesized Retusin batch #SR-20251128 demonstrates a high degree of purity and structural identity when compared to the commercial standard.

  • Purity: The HPLC analysis shows a purity of 99.5%, which meets the stringent acceptance criterion of ≥ 99.0%. The retention time is virtually identical to the standard, indicating that the primary component of the synthesized material is indeed Retusin.

  • Molecular Weight: The high-resolution mass spectrometry data provides strong evidence for the correct molecular formula, with the measured mass of the synthesized product being well within the acceptable error margin of the theoretical mass.

  • Structural Confirmation: Both ¹H and ¹³C NMR spectra of the synthesized Retusin are superimposable with those of the commercial standard, confirming the correct chemical structure. The presence of trace impurity signals in the ¹H NMR spectrum, while not ideal, is below the 0.5% threshold and does not significantly impact the overall purity assessment.

References

Benchmarking Retusin's Activity Against Known Inhibitors of Inflammatory Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Key Signaling Pathways in Inflammation

Inflammatory responses are tightly regulated by complex signaling networks. The NF-κB and p38 MAPK pathways are two of the most critical cascades that control the expression of pro-inflammatory genes. Retusin, a flavonoid with demonstrated anti-inflammatory properties, is thought to exert its effects by modulating these pathways.

G cluster_stimuli Pro-inflammatory Stimuli cluster_mapk p38 MAPK Pathway cluster_nfkb NF-κB Pathway TNF-α TNF-α TAK1 TAK1 TNF-α->TAK1 LPS LPS LPS->TAK1 MKK3/6 MKK3/6 TAK1->MKK3/6 phosphorylates IKK IKK TAK1->IKK p38 p38 MKK3/6->p38 phosphorylates Transcription_Factors_MAPK Transcription Factors (e.g., AP-1) p38->Transcription_Factors_MAPK activates Inhibitors_p38 p38->Inhibitors_p38 Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) Transcription_Factors_MAPK->Inflammatory_Genes gene expression Inhibitors_p38->p38 Retusin SB203580 SB202190 IκBα IκBα IKK->IκBα phosphorylates Inhibitors_IKK IKK->Inhibitors_IKK NF-κB NF-κB IκBα->NF-κB releases NF-κB_nucleus NF-κB (p65/p50) NF-κB->NF-κB_nucleus translocates to nucleus NF-κB_nucleus->Inflammatory_Genes gene expression Inhibitors_IKK->IKK Retusin BAY 11-7082 IKK-16

Caption: Inflammatory signaling pathways targeted by Retusin and known inhibitors.

Comparative Inhibitory Activity

While the precise IC50 value for Retusin's inhibition of the NF-κB and p38 MAPK pathways has not been definitively reported in publicly available literature, its anti-inflammatory properties suggest it acts on these cascades. The following tables provide IC50 values for well-established inhibitors of these pathways to serve as a benchmark for comparison.

Table 1: Benchmarking Against Known NF-κB Inhibitors

InhibitorTargetIC50 ValueCell Type
Retusin IKK (putative) Not Reported -
BAY 11-7082IKKα10 µMJurkat cells
IKK-16IKK40 nMHeLa cells
JSH-23NF-κB (p65 translocation)7.1 µMRAW 264.7 macrophages[1]

Table 2: Benchmarking Against Known p38 MAPK Inhibitors

InhibitorTargetIC50 ValueAssay Condition
Retusin p38 (putative) Not Reported -
SB203580p38α/β0.3 - 0.5 µMTHP-1 cells[2]
SB202190p38α/β50 nM / 100 nMCell-free assay[2]
Doramapimod (BIRB 796)p38α/β/γ/δ38 nM / 65 nM / 200 nM / 520 nMCell-free assay[2]

Experimental Protocols

To facilitate the quantitative assessment of Retusin's inhibitory activity, the following detailed experimental protocols for key assays are provided.

Protocol 1: NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of a test compound.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293, HeLa) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

    • Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of Retusin or a known inhibitor (e.g., BAY 11-7082) for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α; 10 ng/mL) or lipopolysaccharide (LPS; 1 µg/mL), for 6-8 hours. Include unstimulated and vehicle-treated controls.

  • Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • Calculate the percentage of NF-κB inhibition for each concentration of the test compound relative to the stimulated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a dose-response curve.

Protocol 2: Western Blot for Phospho-p38 MAPK

This protocol assesses the phosphorylation status of p38 MAPK, a key indicator of its activation, in the presence of an inhibitor.

Methodology:

  • Cell Culture and Treatment:

    • Culture an appropriate cell line (e.g., RAW 264.7 macrophages, THP-1 monocytes) in a suitable medium.

    • Seed the cells in 6-well plates and allow them to grow to 70-80% confluency.

    • Pre-treat the cells with different concentrations of Retusin or a known p38 inhibitor (e.g., SB203580) for 1-2 hours.

    • Stimulate the cells with a p38 activator, such as anisomycin (B549157) (10 µg/mL) or LPS (1 µg/mL), for 15-30 minutes.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-p38 MAPK and total p38 MAPK overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-p38 MAPK signal to the total p38 MAPK signal.

    • Calculate the percentage of inhibition of p38 phosphorylation for each compound concentration relative to the stimulated control.

    • Determine the IC50 value as described in the luciferase assay protocol.

G start Start: Cell Culture cell_seeding Seed cells in multi-well plates start->cell_seeding compound_treatment Pre-treat with Inhibitor (e.g., Retusin) and Controls cell_seeding->compound_treatment stimulation Stimulate with Activator (e.g., TNF-α, LPS) compound_treatment->stimulation assay_specific_steps Assay-Specific Steps (e.g., Lysis, Incubation) stimulation->assay_specific_steps data_acquisition Data Acquisition (Luminometer or Western Blot Imaging) assay_specific_steps->data_acquisition data_analysis Data Analysis and IC50 Determination data_acquisition->data_analysis end End: Comparative Results data_analysis->end

Caption: Generalized experimental workflow for determining inhibitor IC50 values.

References

Independent Verification of Retusin (assumed to be Rituximab) Research Findings: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial search for "Retusin" did not yield specific results for a drug with that name. Based on the phonetic similarity and the context of the request for information relevant to drug development professionals, this guide assumes the user was referring to "Rituximab" (brand name Rituxan). This document provides a comparative analysis of Rituximab and its alternatives for the treatment of rheumatoid arthritis (RA).

This guide offers an objective comparison of Rituximab's performance against other therapeutic alternatives for rheumatoid arthritis, supported by experimental data. It is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of published research findings.

Comparative Efficacy of Biologic and Targeted Synthetic DMARDs in Rheumatoid Arthritis

The following tables summarize the clinical efficacy of Rituximab and its alternatives based on American College of Rheumatology (ACR) response criteria at 24 weeks from various clinical trials. The ACR20, ACR50, and ACR70 scores represent a 20%, 50%, and 70% improvement in tender and swollen joint counts and other clinical measures, respectively.

Table 1: Efficacy of Rituximab in Patients with Inadequate Response to Methotrexate

Treatment GroupACR20 Response Rate (%)ACR50 Response Rate (%)ACR70 Response Rate (%)
Rituximab + MTX512712
Placebo + MTX1851

Table 2: Efficacy of Ofatumumab in Patients with Inadequate Response to Methotrexate

Treatment GroupACR20 Response Rate (%)ACR50 Response Rate (%)ACR70 Response Rate (%)
Ofatumumab (700mg) + MTX502713
Placebo + MTX27112

Table 3: Efficacy of Tocilizumab in Patients with Inadequate Response to DMARDs

Treatment GroupACR20 Response Rate (%)ACR50 Response Rate (%)ACR70 Response Rate (%)
Tocilizumab (8mg/kg) + DMARDs6138-
Placebo + DMARDs259-

Table 4: Efficacy of Abatacept in Patients with Inadequate Response to Methotrexate

Treatment GroupACR20 Response Rate (%)ACR50 Response Rate (%)ACR70 Response Rate (%)
Abatacept + MTX67.939.919.8
Placebo + MTX39.716.96.5

Table 5: Efficacy of Tofacitinib in Patients with Inadequate Response to Methotrexate

Treatment GroupACR20 Response Rate (%)ACR50 Response Rate (%)ACR70 Response Rate (%)
Tofacitinib (5mg BID) + MTX69.236.915.1
Tofacitinib (10mg BID) + MTX77.944.422.4
Placebo + MTX27.59.52.7

Experimental Protocols

B-Cell Depletion Assay via Flow Cytometry

This protocol is used to quantify the reduction in B-cell populations following treatment with B-cell depleting agents like Rituximab.

  • Sample Preparation:

    • Collect peripheral blood from treated and control subjects into tubes containing an anticoagulant (e.g., EDTA).

    • Isolate peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation (e.g., Ficoll-Paque).

    • Wash the isolated PBMCs twice with phosphate-buffered saline (PBS).

  • Antibody Staining:

    • Resuspend PBMCs in a staining buffer (e.g., PBS with 2% fetal bovine serum).

    • Add fluorescently labeled monoclonal antibodies specific for B-cell markers (e.g., anti-CD19, anti-CD20) and T-cell markers (e.g., anti-CD3) as a control.

    • Incubate for 30 minutes at 4°C in the dark.

  • Flow Cytometry Analysis:

    • Wash the stained cells to remove unbound antibodies.

    • Resuspend the cells in PBS.

    • Acquire the samples on a flow cytometer.

    • Gate on the lymphocyte population based on forward and side scatter properties.

    • Within the lymphocyte gate, identify and quantify the percentage of B-cells (CD19+/CD20+) and T-cells (CD3+).

  • Data Analysis:

    • Calculate the percentage of B-cell depletion in treated samples relative to the control samples.

Complement-Dependent Cytotoxicity (CDC) Assay

This in vitro assay measures the ability of an antibody to lyse target cells in the presence of complement.

  • Cell Preparation:

    • Culture a target cell line that expresses the antigen of interest (e.g., CD20-expressing lymphoma cell line for Rituximab).

    • Harvest the cells and adjust the concentration to 1 x 10^6 cells/mL in a suitable assay medium.

  • Assay Setup:

    • Plate the target cells into a 96-well microplate.

    • Add serial dilutions of the therapeutic antibody to the wells.

    • Add a source of complement (e.g., normal human serum) to the wells. Include a control with heat-inactivated complement.

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 2-4 hours).

  • Cell Lysis Measurement:

    • Quantify cell lysis using a viability assay, such as:

      • Calcein-AM release assay: Pre-load cells with Calcein-AM; lysed cells release the fluorescent dye into the supernatant, which can be measured.

      • LDH release assay: Measure the activity of lactate (B86563) dehydrogenase (LDH) released from lysed cells into the supernatant.

  • Data Analysis:

    • Calculate the percentage of specific lysis for each antibody concentration, subtracting the background lysis observed in the absence of the antibody.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This assay evaluates the ability of an antibody to recruit and activate immune effector cells to kill target cells.

  • Cell Preparation:

    • Prepare target cells expressing the antigen of interest, as in the CDC assay.

    • Isolate effector cells, typically Natural Killer (NK) cells, from healthy donor blood.

  • Assay Setup:

    • Plate the target cells in a 96-well plate.

    • Add serial dilutions of the therapeutic antibody to the wells.

    • Add the effector cells at a specific effector-to-target (E:T) ratio (e.g., 10:1).

  • Incubation:

    • Co-culture the cells for a set duration (e.g., 4-6 hours) at 37°C.

  • Cytotoxicity Measurement:

    • Measure target cell lysis using methods similar to the CDC assay (e.g., LDH or Calcein-AM release).

    • Alternatively, flow cytometry can be used to measure the expression of degranulation markers (e.g., CD107a) on the surface of effector cells.

  • Data Analysis:

    • Calculate the percentage of specific cytotoxicity for each antibody concentration.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways affected by these therapeutic agents and a typical experimental workflow for their evaluation.

Rituximab_Mechanism_of_Action cluster_B_Cell B-Cell cluster_Effector_Mechanisms Effector Mechanisms B_Cell B-Cell CD20 CD20 CDC Complement-Dependent Cytotoxicity (CDC) B_Cell_Lysis B-Cell Lysis CDC->B_Cell_Lysis ADCC Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) ADCC->B_Cell_Lysis Apoptosis Direct Apoptosis Apoptosis->B_Cell_Lysis Rituximab Rituximab Rituximab->CD20 Binds to Rituximab->CDC Activates Rituximab->ADCC Mediates Rituximab->Apoptosis Induces

Caption: Rituximab's mechanism of action leading to B-cell lysis.

Tofacitinib_Signaling_Pathway Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds JAK Janus Kinase (JAK) Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P pSTAT Nucleus Nucleus STAT_P->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Regulates Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits

Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.

Abatacept_Mechanism cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T-Cell APC APC CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Co-stimulation T_Cell T-Cell No_Activation T-Cell Activation Blocked Abatacept Abatacept Abatacept->CD80_86 Binds to Abatacept->No_Activation

Caption: Abatacept blocks T-cell co-stimulation.

Tocilizumab_Pathway IL6 Interleukin-6 (IL-6) IL6R IL-6 Receptor (IL-6R) IL6->IL6R Binds gp130 gp130 IL6R->gp130 Associates with JAK JAK gp130->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Dimerizes & Translocates Inflammation Inflammatory Response Nucleus->Inflammation Induces Tocilizumab Tocilizumab Tocilizumab->IL6R Blocks

Caption: Tocilizumab blocks IL-6 receptor signaling.

Experimental_Workflow start Start: Hypothesis cell_culture Target Cell Culture start->cell_culture effector_isolation Effector Cell Isolation (for ADCC) start->effector_isolation assay_setup Assay Setup (CDC or ADCC) cell_culture->assay_setup effector_isolation->assay_setup incubation Incubation assay_setup->incubation data_acquisition Data Acquisition (e.g., Flow Cytometry, Plate Reader) incubation->data_acquisition data_analysis Data Analysis data_acquisition->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General workflow for in vitro cytotoxicity assays.

Safety Operating Guide

Proper Disposal Procedures for Rituximab (Rituxan)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The query for "Retusin" did not yield specific results. It is highly probable that this is a typographical error for Rituxan , a widely used monoclonal antibody therapy with the active ingredient Rituximab . The following safety and disposal information is for Rituximab.

This guide provides essential safety and logistical information for the proper handling and disposal of Rituximab in a laboratory setting, intended for researchers, scientists, and drug development professionals.

Key Safety and Disposal Information

Based on available Safety Data Sheets (SDS), Rituximab is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] This is a critical factor in determining the appropriate disposal protocol. The substance is not listed on the Resource Conservation and Recovery Act (RCRA) P-list or U-list for hazardous wastes.[2][3][4] Genentech, a manufacturer of Rituxan, has also asserted that Rituximab does not meet the NIOSH criteria for a hazardous drug.[5]

CharacteristicDescriptionSource
GHS Classification Not a hazardous substance or mixture
Hazardous Waste Status Not classified as RCRA hazardous waste
Primary Disposal Route Incineration (as a best practice for non-hazardous pharmaceutical waste)
Container Disposal Empty containers can be recycled or disposed of as regular waste. Do not re-use empty containers.
Spill Cleanup Wipe up with absorbent material and place in a suitable, closed container for disposal.

General Protocol for Laboratory Waste Characterization

While Rituximab is not considered hazardous, it is crucial for laboratory personnel to understand the principles of hazardous waste characterization for unknown or different substances. This protocol outlines the general steps to determine if a chemical waste is hazardous according to the U.S. Environmental Protection Agency (EPA) criteria.

Objective: To determine if a waste exhibits any of the four characteristics of hazardous waste: Ignitability, Corrosivity, Reactivity, or Toxicity.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, gloves, lab coat.

  • pH meter or pH indicator strips.

  • Flash point testing apparatus.

  • Access to substance Safety Data Sheet (SDS) and relevant chemical databases.

Methodology:

  • Information Gathering:

    • Attempt to identify the chemical waste. Consult the original container label and the corresponding SDS.

    • The SDS will often state whether the substance is considered hazardous and provide disposal guidance.

  • Ignitability (EPA Waste Code D001):

    • For liquids: Determine the flash point. A liquid waste with a flash point less than 60°C (140°F) is considered ignitable.

    • For non-liquids: Assess if the material is capable of causing fire through friction, absorption of moisture, or spontaneous chemical changes at standard temperature and pressure, and burns vigorously when ignited.

  • Corrosivity (EPA Waste Code D002):

    • For aqueous wastes: Measure the pH. The waste is corrosive if it has a pH less than or equal to 2, or greater than or equal to 12.5.

    • For liquid wastes: Assess if it corrodes steel at a rate greater than 6.35 mm per year.

  • Reactivity (EPA Waste Code D003):

    • Consult the SDS and chemical compatibility data.

    • The waste is considered reactive if it is normally unstable, reacts violently with water, forms potentially explosive mixtures with water, or generates toxic gases when mixed with water.

  • Toxicity (EPA Waste Codes D004-D043):

    • Determine if the waste contains any of the contaminants listed in 40 CFR 261.24 at a concentration equal to or greater than the regulatory level.

    • This is typically determined by the Toxicity Characteristic Leaching Procedure (TCLP), a laboratory analysis that simulates leaching through a landfill.

Disposal Workflow for Rituximab

The following diagram illustrates the decision-making process for the disposal of a chemical substance like Rituximab in a research environment.

G cluster_0 cluster_1 Step 1: Hazard Identification cluster_2 Step 2: Waste Classification cluster_3 Step 3: Disposal Procedure cluster_4 start Start: Unused or Expired Rituximab for Disposal sds Consult Safety Data Sheet (SDS) for Rituximab start->sds Identify Substance ghs SDS states: Not a hazardous substance or mixture sds->ghs classify Is the substance listed as RCRA hazardous waste (P or U list)? ghs->classify non_hazardous No. Rituximab is not a listed hazardous waste. classify->non_hazardous No hazardous_path Follow Hazardous Waste Disposal Protocol classify->hazardous_path Yes disposal_decision Follow Non-Hazardous Pharmaceutical Waste Stream non_hazardous->disposal_decision incinerate Collect in a designated, sealed container for non-hazardous pharmaceutical waste. disposal_decision->incinerate vendor Transfer to a licensed waste management vendor for incineration. incinerate->vendor end_point End: Proper Disposal Complete vendor->end_point hazardous_path->end_point

Caption: Decision workflow for the disposal of Rituximab.

Step-by-Step Disposal Guidance for Rituximab

  • Personal Protective Equipment (PPE): Before handling Rituximab, wear standard laboratory PPE, including protective gloves, a lab coat, and eye protection.

  • Segregation of Waste:

    • Keep Rituximab waste separate from hazardous chemical waste streams (e.g., solvents, heavy metals).

    • Do not dispose of Rituximab down the drain or in the regular trash. While not strictly hazardous, best practices for pharmaceutical disposal aim to prevent environmental release.

  • Containment of Waste:

    • Liquid Waste: Collect solutions containing Rituximab, including unused diluted drug, in a clearly labeled, sealed container designated for non-hazardous pharmaceutical waste.

    • Solid Waste: Place materials lightly contaminated with Rituximab (e.g., gloves, absorbent pads from minor spills) into the same designated waste container.

    • Empty Vials: Empty vials should be disposed of in a sharps container or as dictated by institutional policy for glass waste. They are not considered hazardous waste containers.

  • Waste Collection and Storage:

    • Store the sealed non-hazardous pharmaceutical waste container in a designated and secure area.

    • Follow your institution's guidelines for waste collection schedules.

  • Final Disposal:

    • The designated container of non-hazardous pharmaceutical waste should be collected by a licensed waste management vendor.

    • The preferred method of disposal for non-hazardous pharmaceuticals is incineration to ensure complete destruction of the active ingredient.

References

Standard Operating Procedure: Personal Protective Equipment for Handling Retusin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Retusin was located. This guidance is based on the safety protocols for the structurally similar and more extensively documented flavonol, Quercetin. It is imperative to conduct a thorough risk assessment for your specific experimental conditions and consult your institution's safety officer.

This document provides essential safety and logistical information for the handling of Retusin in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Data Presentation

Retusin is an O-methylated flavonol.[1] Due to the lack of a specific SDS for Retusin, the hazard profile of Quercetin, a related flavonol, is used as a reference. Quercetin is classified as toxic if swallowed.[2][3]

Quantitative Data Summary for Quercetin (as a proxy for Retusin):

ParameterValueReference
GHS Classification Acute Toxicity, Oral (Category 3)[3]
Signal Word Danger
Hazard Statement H301: Toxic if swallowed
CAS Number (Quercetin) 117-39-5
CAS Number (Retusin flavonol) 1245-15-4

Personal Protective Equipment (PPE)

The minimum required PPE for handling Retusin is outlined below. A risk assessment should be performed to determine if additional protection is necessary for specific procedures.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant nitrile gloves. Inspect before use. Use proper glove removal technique to avoid skin contact.To prevent dermal absorption of the compound.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles and splashes.
Body Protection A fully buttoned laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator may be necessary based on a risk assessment.To prevent inhalation of fine powder.

Operational Plan: From Receipt to Disposal

3.1. Receiving and Storage:

  • Upon receipt, visually inspect the package for any signs of damage.

  • Wear appropriate PPE (lab coat, gloves, safety glasses) before opening the package.

  • Store Retusin in a tightly sealed, clearly labeled container in a cool, dry, and dark place.

3.2. Handling and Preparation of Solutions:

  • All work with solid Retusin, especially weighing and preparing solutions, must be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Use dedicated and clean equipment (e.g., spatulas, glassware).

  • When preparing solutions, add the solvent to the powder slowly to prevent splashing.

  • Clearly label all solutions with the compound name, concentration, solvent, date, and appropriate hazard warnings.

3.3. Spill Cleanup:

  • In case of a spill, evacuate the area and inform others.

  • Wear appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

  • For solid spills, gently cover with an absorbent material to avoid raising dust, then sweep into a designated hazardous waste container.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Clean the spill area thoroughly with an appropriate solvent and then soap and water.

Disposal Plan

All waste contaminated with Retusin must be considered hazardous waste.

  • Solid Waste: Collect unused Retusin powder, contaminated gloves, weighing paper, and other disposable materials in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing Retusin in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Visual Workflow and Emergency Protocols

The following diagrams illustrate the standard workflow for handling Retusin and the decision-making process for a chemical spill.

HandingWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don PPE weigh Weigh Retusin in Fume Hood prep_ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Equipment experiment->decontaminate dispose Dispose of Waste decontaminate->dispose doff_ppe Doff PPE dispose->doff_ppe wash Wash Hands doff_ppe->wash

Caption: Standard operational workflow for safely handling Retusin.

SpillResponse spill Chemical Spill Occurs evacuate Evacuate & Alert Others spill->evacuate assess Assess Spill Size evacuate->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major cleanup Cleanup with Spill Kit (Appropriate PPE) small_spill->cleanup contact_ehs Contact EHS/ Emergency Services large_spill->contact_ehs dispose_spill Dispose of Contaminated Material as Hazardous Waste cleanup->dispose_spill

Caption: Emergency response decision tree for a Retusin spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Retusin (Standard)
Reactant of Route 2
Reactant of Route 2
Retusin (Standard)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.